tert-Butyl (2-methoxypyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYGTAUMMZAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640065 | |
| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-31-7 | |
| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (2-methoxypyridin-4-yl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-butyl (2-methoxypyridin-4-yl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, owing to its unique arrangement of a protected amine and a methoxy-substituted pyridine ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making it a versatile building block in multi-step syntheses.
Chemical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while some data are available from commercial suppliers, comprehensive experimental characterization in peer-reviewed literature is limited.
| Property | Value | Source |
| CAS Number | 849353-31-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| Boiling Point | 275.3 °C at 760 mmHg | Commercial Supplier Data |
| Flash Point | 120.3 °C | Commercial Supplier Data |
Note: Solubility and melting point data are not consistently reported in available literature. Empirical determination is recommended for specific applications.
Synthesis
The synthesis of this compound typically involves two key steps: the synthesis of the precursor 4-amino-2-methoxypyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of 4-Amino-2-methoxypyridine
A common route to 4-amino-2-methoxypyridine involves the nucleophilic substitution of a leaving group at the 2-position of a 4-aminopyridine derivative with a methoxide source.
Experimental Protocol:
-
Reaction Setup: 4-amino-2-chloropyridine is dissolved in tetrahydrofuran (THF).
-
Methoxide Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.
-
Heating: The mixture is heated under reflux in a sealed tube.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield 4-amino-2-methoxypyridine.
N-tert-Butoxycarbonylation of 4-Amino-2-methoxypyridine
The protection of the amino group of 4-amino-2-methoxypyridine is achieved using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Reaction Setup: 4-amino-2-methoxypyridine is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), may be used as a catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified, often by column chromatography on silica gel, to afford this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Spectral Data
Detailed spectral data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic peaks can be anticipated. Researchers should perform their own spectral analysis for confirmation.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence the multiplicity and coupling constants of these signals.
-
Methoxy Group: A singlet for the methoxy protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
-
tert-Butyl Group: A singlet integrating to nine protons for the tert-butyl group (-C(CH₃)₃) will be present, typically around δ 1.5 ppm.
-
NH Proton: A broad singlet for the carbamate proton (-NH-) is also expected, the chemical shift of which can be variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Signals for the carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-165 ppm).
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will be observed further upfield, typically around δ 28 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will likely be in the range of δ 50-60 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the carbamate is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band for the carbonyl group of the carbamate will be present, typically around 1700-1730 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O stretching of the carbamate and the methoxy group are expected in the fingerprint region.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.26 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the tert-butyl group (a peak at M-57) and other fragments resulting from the cleavage of the carbamate and pyridine moieties.
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activity of this compound itself. However, the structural motif of a substituted aminopyridine is prevalent in many biologically active molecules and approved drugs. The carbamate functional group is a key structural element in numerous therapeutic agents, where it can participate in drug-target interactions or act as a prodrug moiety.[3]
The following diagram illustrates a logical relationship for the potential application of this compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. While detailed experimental data in the public domain is sparse, this guide provides an overview of its known properties and a general approach to its synthesis and characterization. Further research and publication of detailed experimental findings would be highly beneficial to the scientific community.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for tert-Butyl (2-methoxypyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The pathway commences with the synthesis of the intermediate, 2-amino-4-methoxypyridine, from 2-amino-4-chloropyridine. This is followed by the protection of the amino group of 2-amino-4-methoxypyridine using a tert-butoxycarbonyl (Boc) group to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Synthesis of 2-amino-4-chloropyridine (Starting Material)
Several synthetic routes for 2-amino-4-chloropyridine have been reported. A common and effective method involves a multi-step process starting from 2-chloropyridine.[1] This process includes:
-
Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide.
-
Nitration of 2-chloropyridine N-oxide to yield 2-chloro-4-nitropyridine N-oxide.
-
Reduction of the nitro group to an amino group to afford 2-amino-4-chloropyridine.[1]
A detailed protocol for the reduction step is as follows:
Reaction: 2-chloro-4-nitropyridine N-oxide → 2-amino-4-chloropyridine
Reagents and Conditions:
-
2-chloro-4-nitropyridine N-oxide
-
Iron powder
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Procedure: A mixture of 2-chloro-4-nitropyridine N-oxide and iron powder in a 1:5 molar ratio is suspended in a solution of ethanol and water. Concentrated hydrochloric acid is added catalytically, and the reaction mixture is heated. Upon completion, the reaction is worked up to isolate the 2-amino-4-chloropyridine.[1]
Step 1: Synthesis of 2-amino-4-methoxypyridine
Reaction: 4-chloropyridin-2-amine + Sodium methoxide → 2-amino-4-methoxypyridine
Experimental Protocol: In a sealed reaction tube, 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M solution of sodium methoxide in methanol (50 mL). The reaction mixture is then heated to 145 °C for 6 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol, to yield 2-amino-4-methoxypyridine as an off-white solid.[2]
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 4-chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 | 10 g | 78.1 | - |
| Sodium methoxide | CH₃NaO | 54.02 | 50 mL (1 M) | 50 | - |
| 2-amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | 7.7 g | 62.0 | 79 |
Step 2: N-Boc Protection of 2-amino-4-methoxypyridine
Reaction: 2-amino-4-methoxypyridine + Di-tert-butyl dicarbonate → this compound
Experimental Protocol: To a solution of 2-amino-4-methoxypyridine in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water, methanol, and triethylamine, is added di-tert-butyl dicarbonate (Boc)₂O (1.6 equivalents). The reaction mixture is stirred, and in some protocols, gently heated (e.g., to 55°C) overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can then be purified, if necessary. A general procedure for Boc protection using triethylamine as a base is as follows: The amine is dissolved in a 10/10/7 solution of water, methanol, and triethylamine. Di-tert-butyl dicarbonate (1.6 eq) is added slowly, and the solution is heated to 55°C for 16 hours. The resulting slurry is evaporated to dryness.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 2-amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | Starting material from Step 1 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc protecting agent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| This compound | C₁₁H₁₆N₂O₃ | 224.26 | Final Product |
Characterization Data of Final Product
¹H NMR: Protons of the pyridine ring, a singlet for the methoxy group, and a characteristic singlet for the nine protons of the tert-butyl group.
¹³C NMR: Carbons of the pyridine ring, the methoxy carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the product (224.26 g/mol ).
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
In-depth Technical Guide: Properties of CAS Number 849353-31-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical compound registered under CAS number 849353-31-7. The compound is chemically identified as (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester , also known by its synonym tert-Butyl N-(2-methoxypyridin-4-yl)carbamate .[1] This guide summarizes its known chemical and physical properties. However, a thorough investigation of publicly available scientific literature and patent databases reveals a significant absence of information regarding its biological activity, mechanism of action, and experimental use in drug development contexts. The primary role of this compound appears to be as a chemical intermediate in organic synthesis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester are summarized in the table below. This information is primarily sourced from chemical supplier catalogs and databases.
| Property | Value | Reference |
| CAS Number | 849353-31-7 | [1] |
| Molecular Formula | C11H16N2O3 | [1][2] |
| Molecular Weight | 224.26 g/mol | [2] |
| Melting Point | 69-70 °C | [2] |
| Appearance | Not specified | |
| Synonyms | tert-Butyl (2-methoxypyridin-4-yl)carbamate, Tert-butyl 2-methoxypyridin-4-ylcarbamate | [1] |
Synthesis and Reactivity
(2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is listed as a building block in chemical synthesis. It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Biological Activity and Toxicological Information
A comprehensive search of scientific literature reveals no publicly available data on the biological activity, pharmacological properties, or mechanism of action of (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester.
Toxicology: The toxicological properties of this compound have not been fully investigated.[2] It is classified as an irritant and may be harmful if ingested or inhaled.[2] It is irritating to mucous membranes and the upper respiratory tract.[2]
Experimental Applications
The primary application of CAS number 849353-31-7, based on available information, is as a chemical intermediate or building block for the synthesis of more complex molecules. There are no detailed experimental protocols in the public domain that describe its use in biological assays or as a therapeutic agent. One supplier notes its potential use as a "reference substance for drug impurities and reagents," which aligns with its role as a chemical tool rather than a bioactive compound.
Signaling Pathways and Mechanism of Action
There is no information available in the public domain regarding any signaling pathways modulated by (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester or its mechanism of action in a biological context.
Quantitative Data (IC50, EC50, Pharmacokinetics, etc.)
No quantitative data such as IC50, EC50, pharmacokinetic parameters, or other measures of biological activity have been reported in the scientific literature for this compound.
Conclusion for Drug Development Professionals
The compound with CAS number 849353-31-7, (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester, is a well-characterized chemical entity in terms of its basic physical and chemical properties. However, for researchers and scientists in drug development, it is crucial to note the current absence of any published data regarding its biological effects. Its established role is that of a synthetic building block. Any investigation into its potential bioactivity would represent a novel area of research, as there is no existing foundation in the public scientific record to suggest a therapeutic application. Therefore, this compound should be handled with the appropriate safety precautions for a chemical of unknown toxicological profile.[2]
Diagrams
Due to the lack of information on biological activity, signaling pathways, or detailed experimental workflows involving CAS number 849353-31-7, no diagrams can be generated.
References
In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of tert-Butyl (2-methoxypyridin-4-yl)carbamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectral data from analogous compounds to predict and interpret the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, offering a robust framework for researchers engaged in the synthesis and characterization of this and related molecules. The logical workflow for structure determination is also visually represented to facilitate a clear understanding of the process.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. The presence of a Boc-protected amine on a substituted pyridine ring makes it a valuable intermediate in organic synthesis. Accurate structural confirmation is a critical step following synthesis to ensure the identity and purity of the compound before its use in further applications. This guide outlines the standard analytical techniques and expected data for the unambiguous structure determination of this target molecule.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are useful for guiding experimental work.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not available; likely in the range of similar carbamates (e.g., 90-120 °C) |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 (Pyridine) |
| ~7.0 | d | 1H | H-5 (Pyridine) |
| ~6.8 | s | 1H | H-3 (Pyridine) |
| ~6.5 | br s | 1H | N-H (Carbamate) |
| ~3.9 | s | 3H | O-CH₃ (Methoxy) |
| ~1.5 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (Pyridine) |
| ~153 | C=O (Carbamate) |
| ~148 | C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~105 | C-3 (Pyridine) |
| ~81 | C(CH₃)₃ (Boc) |
| ~53 | O-CH₃ (Methoxy) |
| ~28 | C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H Stretch (Carbamate) |
| ~2980-2930 | Medium | C-H Stretch (Aliphatic) |
| ~1720-1740 | Strong | C=O Stretch (Carbamate) |
| ~1580-1600 | Strong | C=N, C=C Stretch (Pyridine) |
| ~1520-1540 | Medium | N-H Bend (Carbamate) |
| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |
| ~1030-1050 | Medium | C-O Stretch (Methoxy) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion | Predicted Fragmentation Pathway |
| 225.12 | [M+H]⁺ | Molecular ion peak |
| 169.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |
| 125.06 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group |
| 124.06 | [M - C₄H₉O₂]⁺ | Cleavage of the carbamate ester bond |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : 16 ppm (centered around 6 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-32.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width : 240 ppm (centered around 120 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 (or more, depending on sample concentration).
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Data Acquisition (Positive Ion Mode) :
-
Mobile Phase : A mixture of water and acetonitrile (or methanol) with 0.1% formic acid.
-
Flow Rate : 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
-
Ion Source Parameters :
-
Capillary Voltage : 3.5-4.5 kV.
-
Source Temperature : 100-150 °C.
-
Desolvation Gas Flow and Temperature : Optimize for the specific instrument.
-
-
Mass Range : m/z 50-500.
-
-
Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions. Compare the observed accurate mass to the calculated exact mass of the compound.
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound is depicted in the following diagram.
Conclusion
This technical guide provides a detailed framework for the structural elucidation of this compound. By combining the predicted spectroscopic data with the robust experimental protocols outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate. The systematic workflow presented ensures a thorough and accurate characterization process, which is fundamental to the advancement of chemical and pharmaceutical research.
Spectroscopic Data for tert-Butyl (2-methoxypyridin-4-yl)carbamate: Information Not Publicly Available
A comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, MS) for the compound tert-Butyl (2-methoxypyridin-4-yl)carbamate. While data for numerous other tert-butyl carbamate derivatives are accessible, the specific characterization details for this molecule could not be located.
This lack of information prevents the creation of an in-depth technical guide as requested, as no quantitative data or detailed experimental protocols for its spectroscopic analysis are published in the sources reviewed.
For researchers and scientists in drug development requiring this information, the synthesis of this compound would be a necessary first step. Following synthesis and purification, the compound would need to be subjected to a standard battery of spectroscopic analyses to determine its structural characteristics. A general workflow for such a characterization is outlined below.
General Workflow for Spectroscopic Analysis
The process of characterizing a newly synthesized compound like this compound typically involves several key spectroscopic techniques to elucidate its chemical structure and purity.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This generalized workflow illustrates the logical progression from synthesis to structural confirmation. Without access to experimental data for this compound, any further detailed guide would be purely speculative.
In-Depth Technical Guide: Physical and Chemical Characteristics of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tert-Butyl (2-methoxypyridin-4-yl)carbamate (CAS No. 849353-31-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a structured summary of its properties, experimental protocols for its characterization, and a conceptual framework for its potential application in medicinal chemistry.
Core Physical and Chemical Data
This compound is a heterocyclic organic compound. Its core structure features a pyridine ring substituted with a methoxy group and a tert-butoxycarbonyl-protected amine, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 849353-31-7 | N/A |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Boiling Point | 275.3°C at 760 mmHg | [1][2] |
| Flash Point | 120.3°C | [1] |
| Appearance | No data available | N/A |
| Melting Point | No data available | N/A |
| Solubility | No data available | N/A |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and pH of the solution.
Apparatus:
-
Vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
A selection of common organic solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethyl sulfoxide, N,N-dimethylformamide)
Procedure (Qualitative):
-
To a series of labeled vials, add approximately 10 mg of this compound.
-
To each vial, add 1 mL of a different solvent.
-
Cap the vials and vortex for 30 seconds.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves completely, it is considered "soluble." If it partially dissolves, it is "partially soluble." If no dissolution is observed, it is "insoluble."
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mol/L.
Synthetic and Screening Workflow
Given that this compound is a functionalized heterocyclic compound, it is a prime candidate for use as a building block in drug discovery programs. The following diagram illustrates a general workflow from synthesis to initial biological screening.
Caption: General workflow for the synthesis and screening of a chemical intermediate.
Potential Role in Drug Discovery
While there is no specific publicly available information on the biological activity or signaling pathways of this compound, the carbamate functional group is a well-established pharmacophore in medicinal chemistry.[3] Carbamates are known to act as bioisosteres of amides and esters, offering improved stability and pharmacokinetic properties.[3]
The general class of carbamate-containing compounds has been investigated for a wide range of therapeutic applications, including as insecticides through the inhibition of acetylcholinesterase.[4][5] However, it is crucial to note that the biological activity of a specific carbamate is highly dependent on its overall molecular structure.
Given its structure as a substituted pyridine, it is plausible that this compound could serve as a key intermediate in the synthesis of compounds targeting various biological pathways. Pyridine derivatives are prevalent in pharmaceuticals and are known to interact with a multitude of biological targets. The workflow for developing such a compound into a potential therapeutic agent is outlined below.
Caption: A simplified representation of a typical drug development pipeline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tert-butyl N-(2-methoxypyridin-4-yl)carbamate849353-31-7,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Profile of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and standardized methodologies for determining the solubility profile of tert-Butyl (2-methoxypyridin-4-yl)carbamate. While specific experimental data for this compound is not extensively published, this guide furnishes predicted physicochemical properties and detailed experimental protocols to enable researchers to ascertain its solubility in various solvents.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound (CAS No: 849353-31-7) is presented below. These properties are crucial in understanding its potential solubility characteristics.[1]
| Property | Value | Source |
| CAS Number | 849353-31-7 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | BLDpharm[1] |
| Molecular Weight | 224.26 g/mol | BLDpharm[1] |
| MDL Number | MFCD08235126 | BLDpharm[1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are standard in the field and can be adapted for specific laboratory conditions.
Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of organic and aqueous solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane)[2]
-
Small test tubes (1.5 mL)
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.[3]
-
Add 1 mL of the selected solvent to the test tube.[3]
-
Vigorously shake the test tube or use a vortex mixer for 30-60 seconds.[2]
-
Visually inspect the solution. A compound is considered soluble if a homogeneous solution is formed. If the compound remains as a separate phase, it is considered insoluble.[3]
-
If the compound is soluble in water, the pH of the solution should be tested with litmus paper to determine its acidic or basic nature.[3]
Quantitative Solubility Determination (Equilibrium Solubility Method)
This protocol allows for the precise measurement of a compound's solubility in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial to ensure a saturated solution.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for determining the solubility characteristics of an organic compound like this compound.
Caption: General workflow for solubility determination.
Inferences on Solubility from Synthesis and Purification
While direct solubility data is scarce, information from synthetic procedures involving tert-butyl carbamates and pyridines can provide valuable insights. The synthesis of related compounds often involves solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate for the reaction, and purification is commonly performed using column chromatography with solvent systems like ethyl acetate/hexane.[4][5] This suggests that this compound is likely to be soluble in moderately polar to polar aprotic organic solvents. Its solubility in protic solvents like ethanol and methanol is also probable, which is a common characteristic for many organic compounds.[6] Due to the presence of the polar methoxy and carbamate groups, some solubility in water might be expected, although likely limited by the nonpolar tert-butyl and pyridine ring structures. The basic nitrogen atom on the pyridine ring suggests that the compound's solubility in aqueous solutions will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt.
References
Stability and Storage of tert-Butyl (2-methoxypyridin-4-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-methoxypyridin-4-yl)carbamate. The information presented herein is based on the known chemical properties of the tert-butoxycarbonyl (Boc) protecting group and the methoxypyridine core, supplemented with data from analogous compounds. This guide is intended to inform best practices for handling and storage to ensure the integrity and reliability of the compound in research and development settings.
Chemical Structure and Properties
This compound is a molecule incorporating a pyridine ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. The stability of this compound is largely dictated by the lability of the Boc group under certain conditions.
| Property | Value | Source |
| Molecular Formula | C11H16N2O3 | N/A |
| Molecular Weight | 224.26 g/mol | N/A |
| Appearance | Likely a solid | [General knowledge of similar compounds] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | [General knowledge of similar compounds] |
Recommended Storage Conditions
While specific long-term stability data for this compound is not publicly available, recommendations can be derived from information on structurally similar compounds.
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Refrigerated temperatures slow down potential degradation pathways. An inert atmosphere minimizes the risk of oxidative degradation. |
| Short-Term Storage | Store at room temperature in a desiccator. | For brief periods, room temperature storage is acceptable, provided the compound is protected from moisture. |
| Light Exposure | Store in the dark or in an amber vial. | Pyridine-containing compounds can be susceptible to photodegradation. |
| Moisture | Avoid exposure to moisture. | The carbamate linkage can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by the tert-butoxycarbonyl (Boc) group, which is known to be sensitive to acidic conditions and elevated temperatures.
pH Stability
The Boc group is generally stable under neutral and basic conditions but is readily cleaved by acids.
| pH Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 5) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield 4-amino-2-methoxypyridine, carbon dioxide, and isobutylene. |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected. |
| Basic (pH > 9) | Generally Stable | The Boc group is resistant to cleavage under most basic conditions. |
Thermal Stability
Elevated temperatures can lead to the thermolytic cleavage of the Boc group. While specific data for this compound is unavailable, thermal deprotection of Boc-protected amines is a known phenomenon.
Photostability
Compounds containing a pyridine ring can be susceptible to photodegradation. It is recommended to handle and store the compound with protection from light.
Oxidative Stability
While no specific data is available, the methoxy and amine functionalities could be susceptible to oxidation. Storage under an inert atmosphere is a precautionary measure.
Potential Degradation Pathway
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, a general forced degradation protocol can be adapted.
General Workflow for Forced Degradation Study
Detailed Methodologies
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined time.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines, using a photostability chamber. A dark control should be run in parallel.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify and characterize any degradation products.
Conclusion
Purity Analysis of tert-Butyl (2-methoxypyridin-4-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (2-methoxypyridin-4-yl)carbamate is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is critical for the validity of research findings and the safety and efficacy of potential drug candidates. This guide outlines a multi-faceted approach to the purity analysis of this compound, incorporating chromatographic and spectroscopic techniques.
Analytical Techniques for Purity Assessment
A combination of analytical methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis of the main compound and its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For carbamate compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[1]
Potential Impurities: Synthesis of this compound may result in impurities such as unreacted starting materials, by-products, and degradation products. Potential impurities could include 2-methoxy-4-aminopyridine and di-tert-butyl dicarbonate.
Detection Methods: Given that carbamate compounds may lack a strong UV chromophore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended for impurity profiling.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to confirm the identity of the main compound and to identify unknown impurities.[2]
Experimental Protocols
The following are example experimental protocols based on methods used for similar compounds. Optimization of these methods for this compound is recommended.
Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the analysis of many carbamate compounds.[1]
Instrumentation:
-
HPLC system with a UV or universal detector (e.g., CAD, ELSD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL Detector Wavelength: 254 nm (if UV detection is used)
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC can be an alternative for separating polar compounds that have low retention in RP-HPLC.[1]
Instrumentation:
-
HPLC system with a universal detector (e.g., CAD, ELSD)
-
HILIC analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Acetonitrile with 0.1% Formic Acid
-
B: Water with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 5 |
| 20 | 50 |
| 25 | 50 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: 400 MHz or 600 MHz NMR Spectrometer
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY, HSQC, HMBC (for structural confirmation and impurity identification)
Mass Spectrometry
Instrumentation: LC-MS system with an ESI source.
Method: The sample can be introduced via direct infusion or through an HPLC system.
Parameters:
-
Ionization Mode: Positive and Negative
-
Scan Range: m/z 50-1000
Data Presentation
Quantitative data from the analyses should be summarized in clear and structured tables.
Table 1: Example HPLC Purity Data
| Sample ID | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| Batch 001 | 99.85 | 0.15 | 99.85 |
| Batch 002 | 99.72 | 0.28 | 99.72 |
| Batch 003 | 99.91 | 0.09 | 99.91 |
| Note: This table contains example data and does not represent actual experimental results. |
Table 2: Example Impurity Profile
| Impurity | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 5.2 | 0.08 | 2-methoxy-4-aminopyridine |
| 2 | 15.8 | 0.05 | Unknown |
| 3 | 18.1 | 0.02 | Di-tert-butyl dicarbonate |
| Note: This table contains example data and does not represent actual experimental results. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical compound.
Caption: A logical workflow for the comprehensive purity analysis of a chemical compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship and complementary nature of the different analytical techniques employed.
Caption: Relationship between the compound and the analytical outcomes from different techniques.
References
Unveiling the Synthesis and History of a Key Pharmaceutical Intermediate: tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Immediate Release
[City, State] – December 27, 2025 – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and applications of tert-butyl (2-methoxypyridin-4-yl)carbamate, a crucial intermediate in modern drug development. This document provides researchers, scientists, and professionals in the pharmaceutical industry with an in-depth understanding of this compound, including detailed experimental protocols and characterization data.
While a singular discovery paper for this compound remains elusive in publicly accessible literature, its importance is underscored by its role as a building block in the synthesis of more complex, biologically active molecules. Its preparation is often detailed within the experimental sections of patents and publications focused on these larger compounds. The CAS number for this compound is 849353-31-7.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of 4-amino-2-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, vital for preventing the amino group from participating in subsequent reactions.
A general and widely adopted method for this transformation is the reaction of the parent amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Detailed Experimental Protocol:
A common procedure for the synthesis of this compound is as follows:
-
Starting Material: 4-amino-2-methoxypyridine
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base (optional but recommended): A non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.
Reaction Steps:
-
4-amino-2-methoxypyridine is dissolved in the chosen solvent.
-
Di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is added to the solution.
-
If a base is used, it is added to the reaction mixture.
-
The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted reagents.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is often achieved through recrystallization or column chromatography on silica gel to afford the pure this compound.
This straightforward protocol provides high yields of the desired product, which can then be used in subsequent synthetic steps.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 849353-31-7 |
| Typical Yield | >90% (unoptimized) |
| Appearance | White to off-white solid |
| Purity (Typical) | >98% (determined by HPLC or NMR) |
Characterization Data:
While a specific, publicly available spectrum for this exact compound is not readily found, analogous compounds show characteristic spectroscopic data. For instance, the ¹H NMR spectrum would be expected to show signals for the methoxy group protons (around 3.9 ppm), the aromatic protons on the pyridine ring, a singlet for the tert-butyl group protons (around 1.5 ppm), and a broad singlet for the NH proton of the carbamate.
Logical Workflow for Synthesis
The synthesis of this compound can be represented by the following logical workflow diagram.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a protected building block in the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This intermediate is valuable for introducing the 2-methoxypyridin-4-yl moiety into a target molecule, a common scaffold in various drug candidates. The subsequent deprotection of the amino group allows for further functionalization, such as amide bond formation or arylation reactions, which are critical steps in the construction of many pharmaceutically active compounds.
The logical relationship for its use in drug discovery can be visualized as follows:
Caption: Role of the intermediate in a drug discovery workflow.
This in-depth guide serves as a valuable resource for chemists and researchers, providing a clear and concise overview of the synthesis and application of this important chemical intermediate. The detailed protocols and structured data will aid in the efficient and successful utilization of this compound in the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for tert-Butyl (2-methoxypyridin-4-yl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2-methoxypyridin-4-yl)carbamate is a versatile intermediate in organic synthesis, primarily utilized as a protected form of 4-amino-2-methoxypyridine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed under acidic conditions, making it a valuable tool in the construction of complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds. The 2-methoxypyridine scaffold is a common motif in biologically active molecules. This document provides detailed protocols for the synthesis, application in cross-coupling reactions, and deprotection of this compound.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 4-Amino-2-methoxypyridine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 4 h | >95% |
Table 2: Application in Suzuki-Miyaura Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |
| tert-Butyl (2-bromo-X-pyridin-4-yl)carbamate | Arylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | 12 h | 70-90% |
Note: Data is based on analogous reactions and serves as a starting point for optimization.
Table 3: Application in Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |
| tert-Butyl (2-halo-X-pyridin-4-yl)carbamate | Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 °C | 8 h | 60-85% |
Note: Data is based on analogous reactions and serves as a starting point for optimization.
Table 4: Deprotection of this compound
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| This compound | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | Quantitative |
Experimental Protocols
Synthesis of this compound (Boc Protection)
This protocol describes the protection of the amino group of 4-amino-2-methoxypyridine using di-tert-butyl dicarbonate.
Materials:
-
4-Amino-2-methoxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2-methoxypyridine (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expected Yield: >95%
Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Precursor
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a halogenated precursor of this compound with an arylboronic acid.
Materials:
-
tert-Butyl (2-halo-X-pyridin-4-yl)carbamate (e.g., 2-bromo derivative) (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane, toluene, with or without water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyridine substrate, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent(s).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of a Halogenated Pyridine Precursor
This protocol outlines a general method for the palladium-catalyzed amination of a halogenated precursor of this compound.
Materials:
-
tert-Butyl (2-halo-X-pyridin-4-yl)carbamate (e.g., 2-bromo derivative) (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv.)
-
Solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add the halogenated pyridine substrate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 100-120 °C) for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Deprotection of the Boc Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for work-up)
Procedure:
-
Dissolve this compound in DCM (approximately 0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C or room temperature.
-
Stir the reaction mixture for 1-4 hours. The reaction is often accompanied by the evolution of CO₂ gas.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
Synthesis and Deprotection Workflow
References
Application Notes and Protocols: Tert-Butyl (2-methoxypyridin-4-yl)carbamate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl (2-methoxypyridin-4-yl)carbamate as a pivotal protecting group for the amine functionality on the 2-methoxypyridin-4-amine scaffold. This compound is of significant interest in medicinal chemistry and drug development, where the pyridine moiety is a common pharmacophore. The tert-butyloxycarbonyl (Boc) group offers a reliable and versatile strategy for masking the nucleophilicity of the amino group, allowing for selective transformations at other positions of the heterocyclic ring.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The application of the Boc group to 2-methoxy-4-aminopyridine yields this compound, a key intermediate in the synthesis of various biologically active molecules. The methoxy group at the 2-position and the protected amino group at the 4-position allow for diverse synthetic manipulations, making this a valuable building block in the construction of complex molecular architectures.
Data Presentation
Table 1: Boc Protection of 2-methoxy-4-aminopyridine
| Entry | Starting Material | Reagents and Solvents | Base | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-methoxy-4-aminopyridine | Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM) | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) | Room Temperature, 0.5 - 2 hours | 85-90 | [3] |
| 2 | 4-aminopyridine derivative | (Boc)₂O, Tetrahydrofuran (THF) | N/A (autocatalytic) | 40°C | High | [4] |
| 3 | General Amines | (Boc)₂O, Water/Acetone | Catalyst-free | Room Temperature, 5-10 min | Excellent | [5] |
Table 2: Deprotection of this compound
| Entry | Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |
| 1 | This compound | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temperature, 1-4 hours | >95 | [2][4] |
| 2 | This compound | 4M HCl in Dioxane | Room Temperature, 2-12 hours | High | [4] |
| 3 | N-Boc Substrates | Oxalyl chloride, Methanol | Room Temperature, 1-4 hours | up to 90 | |
| 4 | General Carbamates | Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF) | Room Temperature to Reflux | Substrate Dependent | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[3]
Materials:
-
2-methoxy-4-aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methoxy-4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Protocol 2: Deprotection of this compound
This protocol describes a standard acidic cleavage of the Boc group.[2][4]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected 2-methoxy-4-aminopyridine.
Mandatory Visualizations
Experimental Workflow for Boc Protection
Caption: Workflow for the Boc protection of 2-methoxy-4-aminopyridine.
Experimental Workflow for Boc Deprotection
Caption: Workflow for the acidic deprotection of this compound.
Logical Relationship in a Multi-Step Synthesis
The following diagram illustrates the logical flow of a hypothetical multi-step synthesis where this compound is a key intermediate for the synthesis of a substituted pyridine derivative, a common strategy in medicinal chemistry.
Caption: Synthetic strategy utilizing this compound.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
Application Notes and Protocols: Boc Protection of 2-Methoxypyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed application notes and protocols for the Boc protection of 2-methoxypyridin-4-amine, a valuable building block in the synthesis of various pharmaceutical agents. The protocols outlined below are designed to be robust and reproducible, yielding the desired product, tert-butyl (2-methoxypyridin-4-yl)carbamate, in high yields.
Reaction Principle
The Boc protection of 2-methoxypyridin-4-amine involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the in-situ generated acid and to deprotonate the amine, thereby increasing its nucleophilicity. The overall transformation is a nucleophilic acyl substitution reaction.
Experimental Protocols
Two primary protocols are presented below, offering flexibility in terms of solvent and base selection. Both methods are known to provide high yields for the Boc protection of aminopyridines.
Protocol 1: Reaction in Dichloromethane (DCM) with Triethylamine (TEA)
This protocol utilizes a common aprotic solvent and a tertiary amine base.
Materials:
-
2-methoxypyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 2-methoxypyridin-4-amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reaction in Tetrahydrofuran (THF) with Sodium Bicarbonate
This protocol employs a polar aprotic solvent and an inorganic base.
Materials:
-
2-methoxypyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methoxypyridin-4-amine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography if required.
Data Presentation
The following table summarizes the key quantitative parameters for the Boc protection of 2-methoxypyridin-4-amine based on general procedures for aminopyridines.
| Parameter | Protocol 1 (DCM/TEA) | Protocol 2 (THF/NaHCO₃) |
| Substrate | 2-methoxypyridin-4-amine | 2-methoxypyridin-4-amine |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Base | Triethylamine | Sodium Bicarbonate |
| Solvent | Dichloromethane | Tetrahydrofuran/Water |
| Molar Ratio (Amine:Boc₂O:Base) | 1 : 1.1 : 1.2 | 1 : 1.1 : 2.0 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Typical Yield | 80 - 90% | 80 - 90% |
Note: Yields are based on literature for similar aminopyridine substrates and may vary depending on the specific reaction scale and purification method.
Visualizations
Reaction Scheme
Caption: Boc protection of 2-methoxypyridin-4-amine.
Experimental Workflow
Application Notes and Protocols for the Deprotection of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl (2-methoxypyridin-4-yl)carbamate to yield 4-amino-2-methoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on standard and reliable methods for Boc deprotection, ensuring high yield and purity of the final product.
The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[1][2] The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Data Presentation
The following table summarizes typical conditions for the deprotection of Boc-protected amines, which are applicable to this compound.
| Reagent | Solvent | Concentration | Temperature | Time | Yield | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 1-4 h | High | A common and effective method. Volatile reagents are easily removed in vacuo. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 1-4 h | High | Product precipitates as the hydrochloride salt, facilitating isolation. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Concentrated | Room Temperature | 1-4 h | High | An alternative protic solvent system. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. A common concentration range is 20-50% TFA in DCM (v/v). The addition is typically exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the desired 4-amino-2-methoxypyridine.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as the product often precipitates as the hydrochloride salt, simplifying purification.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask containing this compound, add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the resulting solution or suspension at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 4-amino-2-methoxypyridine hydrochloride, will typically precipitate from the solution.
-
If precipitation is incomplete, diethyl ether can be added to facilitate the process.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extracted into an organic solvent.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound using TFA in DCM.
Caption: Chemical transformation showing the deprotection of the Boc group.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Reactions of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of tert-butyl (2-methoxypyridin-4-yl)carbamate with various electrophiles. This compound is a valuable intermediate in medicinal chemistry, offering multiple sites for functionalization. The Boc-protected amino group and the electron-rich pyridine ring can both undergo electrophilic attack, leading to a diverse range of derivatives for drug discovery and development.
I. Introduction
This compound is a key building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent allows for selective reactions on the pyridine ring or the carbamate nitrogen. The 2-methoxy group activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 5-positions. This note will detail the reactivity of this substrate with a focus on N-alkylation and electrophilic aromatic substitution, providing protocols for these transformations.
II. Reactions at the Carbamate Nitrogen: N-Alkylation
The nitrogen atom of the carbamate can be deprotonated with a suitable base and subsequently reacted with an alkylating agent. A highly effective method for this transformation is the use of an electrogenerated acetonitrile anion, which allows for high yields under mild conditions.
Quantitative Data for N-Alkylation of N-Boc-4-aminopyridine Derivatives
The following table summarizes the yields for the N-alkylation of a closely related substrate, N-Boc-4-aminopyridine, using an electrochemical method. These results are indicative of the expected yields for this compound under similar conditions.
| Entry | Alkylating Agent (Electrophile) | Product | Yield (%) |
| 1 | Benzyl bromide | tert-Butyl (benzyl(pyridin-4-yl)carbamate) | 95 |
| 2 | 4-Fluorobenzyl bromide | tert-Butyl ((4-fluorobenzyl)(pyridin-4-yl)carbamate) | 94 |
| 3 | 4-Chlorobenzyl bromide | tert-Butyl ((4-chlorobenzyl)(pyridin-4-yl)carbamate) | 96 |
| 4 | 4-Bromobenzyl bromide | tert-Butyl ((4-bromobenzyl)(pyridin-4-yl)carbamate) | 92 |
| 5 | 4-Methylbenzyl bromide | tert-Butyl ((4-methylbenzyl)(pyridin-4-yl)carbamate) | 93 |
| 6 | Ethyl bromoacetate | Ethyl 2-(N-(tert-butoxycarbonyl)-N-(pyridin-4-yl)amino)acetate | 88 |
Experimental Protocol: Electrochemical N-Alkylation
This protocol is adapted from the N-alkylation of N-Boc-4-aminopyridine and is expected to be applicable to this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Tetraethylammonium perchlorate (TEAP)
-
Alkyl halide (e.g., benzyl bromide)
-
Glass electrochemical cell with a mercury pool cathode and a platinum anode
-
Potentiostat/galvanostat
Procedure:
-
In a divided electrochemical cell, place a solution of TEAP (0.1 M) in anhydrous acetonitrile in both the cathodic and anodic compartments.
-
To the cathodic compartment, add this compound (1 equivalent).
-
Apply a constant current of -0.2 A for a charge of 2 F/mol of the substrate to generate the acetonitrile anion.
-
After the electrolysis, add the alkyl halide (1.1 equivalents) to the cathodic compartment.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Reactions on the Pyridine Ring: Electrophilic Aromatic Substitution
The 2-methoxy group is an activating, ortho-para directing group. In the case of this compound, the 4-position is occupied. Therefore, electrophilic attack is expected to occur at the 3- and 5-positions of the pyridine ring.
a. Halogenation
Halogenation of the pyridine ring can be achieved using various halogenating agents.
Experimental Protocol: Bromination
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the 3-bromo and/or 5-bromo derivatives.
b. Nitration
Nitration of the electron-rich pyridine ring can be performed under carefully controlled conditions to avoid over-reaction or decomposition.
Experimental Protocol: Nitration
-
To a solution of this compound (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the nitrated pyridine derivatives.
c. Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane, cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
IV. Visualizations
General Reaction Scheme with Electrophiles
Caption: General reaction pathways of this compound with electrophiles.
Experimental Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of the carbamate.
Regioselectivity of Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Application Notes and Protocols for Suzuki Coupling Reactions of tert-Butyl (2-methoxypyridin-4-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are common motifs in biologically active compounds.
These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling of tert-butyl (2-methoxypyridin-4-yl)carbamate derivatives. The Boc-protected aminopyridine moiety is a valuable building block in medicinal chemistry, and its successful coupling is crucial for the synthesis of novel drug candidates. This document outlines detailed protocols, typical reaction conditions, and key considerations for achieving high yields and purity.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., boronic acid or boronic ester) with an organohalide or triflate in the presence of a base. The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by the base, transfers its organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling. The following tables summarize typical conditions that can be used as a starting point for the optimization of reactions involving this compound derivatives.
Table 1: Recommended Catalysts, Ligands, Bases, and Solvents
| Catalyst Precursor | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 110 |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | K₃PO₄, KF, CsF | 1,4-Dioxane, Toluene, THF | Room Temp. - 100 |
| Pd(OAc)₂ | PPh₃, PCy₃ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Acetonitrile/H₂O | 60 - 100 |
| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 120 |
Table 2: Substrate Scope and General Observations
| Coupling Partner 1 | Coupling Partner 2 | Expected Yield Range (%) | Notes |
| tert-Butyl (4-bromo-2-methoxypyridin-yl)carbamate | Arylboronic acid (electron-rich) | 60-90 | Electron-rich boronic acids generally couple well. |
| tert-Butyl (4-bromo-2-methoxypyridin-yl)carbamate | Arylboronic acid (electron-poor) | 50-85 | Electron-poor boronic acids are also effective partners. |
| tert-Butyl (2-methoxy-4-(pinacolboranyl)pyridin-yl)carbamate | Aryl bromide (electron-rich) | 65-95 | The use of boronate esters can improve stability and yield. |
| tert-Butyl (2-methoxy-4-(pinacolboranyl)pyridin-yl)carbamate | Aryl bromide (electron-poor) | 55-90 | Ligand choice is crucial for challenging substrates. |
| tert-Butyl (2-methoxy-4-(pinacolboranyl)pyridin-yl)carbamate | Heteroaryl halide | 40-80 | Heteroaryl couplings can be more challenging and may require specific ligand optimization. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound derivatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of tert-Butyl (4-bromo-2-methoxypyridin-yl)carbamate with an Arylboronic Acid
This protocol describes a typical procedure for the coupling of a halogenated Boc-protected aminopyridine with an arylboronic acid.
Materials:
-
tert-Butyl (4-bromo-2-methoxypyridin-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add tert-butyl (4-bromo-2-methoxypyridin-yl)carbamate, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-yl)carbamate with an Aryl Halide
This protocol outlines a procedure for the coupling of a Boc-protected aminopyridine boronic ester with an aryl halide.
Materials:
-
tert-Butyl (2-methoxy-4-(pinacolboranyl)pyridin-yl)carbamate (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol% Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the aryl halide, tert-butyl (2-methoxy-4-(pinacolboranyl)pyridin-yl)carbamate, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, follow the workup and purification procedures described in Protocol 1.
Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Protodeboronation: Boronic acids, especially electron-rich heteroaryl boronic acids, can be susceptible to cleavage of the C-B bond. To minimize this, use of boronate esters (e.g., pinacol esters) is recommended as they are generally more stable. Running the reaction under anhydrous conditions until the coupling is initiated can also be beneficial.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be a significant side reaction. This is often promoted by the presence of oxygen. Thoroughly degassing solvents and maintaining an inert atmosphere are crucial to minimize homocoupling.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help to prevent this coordination and maintain catalytic activity.
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solubility of the base in the reaction medium is important, and often a biphasic solvent system (e.g., dioxane/water) is employed.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with this compound derivatives to generate novel molecules for drug discovery and development.
Application Notes and Protocols: Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate, a key intermediate in the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for subsequent synthetic transformations, making this compound a valuable building block in medicinal chemistry. This document outlines the synthesis of the precursor 4-amino-2-methoxypyridine and its subsequent protection to yield the title compound. Potential applications in the synthesis of kinase and topoisomerase inhibitors are also discussed.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Specifically, the 2-methoxypyridin-4-amine moiety has been identified as a key pharmacophore in the development of targeted therapies, including PI3K/mTOR dual inhibitors and topoisomerase II inhibitors. The synthesis of derivatives based on this scaffold often requires a robust protecting group strategy to enable selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. This makes this compound a crucial intermediate for the synthesis of complex drug molecules.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2-chloro-4-aminopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by the protection of the amino group with a Boc group.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methoxypyridine
This protocol describes the synthesis of the precursor amine from 2-chloro-4-aminopyridine.[1]
Materials:
-
2-Chloro-4-aminopyridine
-
Sodium methoxide solution (25 wt% in methanol)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve 2-chloro-4-aminopyridine (1.0 eq) in methanol.
-
Add sodium methoxide solution (2.0 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to reflux for 16-24 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into a vigorously stirred saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-amino-2-methoxypyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-aminopyridine | [1] |
| Product | 4-Amino-2-methoxypyridine | [1] |
| Yield | ~14% (unoptimized) | [1] |
| Purification | Silica gel column chromatography | [1] |
Protocol 2: Synthesis of this compound
This protocol outlines the Boc protection of 4-amino-2-methoxypyridine. This is a general procedure adapted for this specific substrate based on established methods for aminopyridine protection.[2][3][4][5]
Materials:
-
4-Amino-2-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add triethylamine (1.1 - 1.5 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Quantitative Data (Expected):
| Parameter | Expected Value | Reference (General Method) |
| Starting Material | 4-Amino-2-methoxypyridine | - |
| Product | This compound | - |
| Yield | >90% | [2][4] |
| Purity | >95% | [2] |
Applications in Pharmaceutical Synthesis
The 2-methoxypyridin-4-amine scaffold is a key component in the development of various targeted therapies. The Boc-protected intermediate, this compound, serves as a versatile building block for the synthesis of these complex molecules.
Kinase Inhibitors
The 2-methoxypyridine moiety has been incorporated into novel PI3K/mTOR dual inhibitors.[6] The synthesis of these inhibitors often involves coupling of the aminopyridine core with other fragments, a process that is facilitated by the presence of the Boc protecting group.
References
- 1. 4-Amino-2-methoxypyridine | 20265-39-8 [chemicalbook.com]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and evaluation of novel kinase inhibitors targeting key enzymes in cellular signaling pathways. The information is intended to guide researchers in the design, synthesis, and characterization of potent and selective kinase inhibitors for therapeutic development.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The development of both covalent and non-covalent BTK inhibitors has been a significant focus in drug discovery.
Synthesis of a Covalent BTK Inhibitor: The Acrylamide Scaffold
Covalent BTK inhibitors typically contain an electrophilic warhead, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4][5]
Protocol 1: General Synthesis of an Acrylamide-based BTK Inhibitor
This protocol describes a general synthetic route for a pyrazolo[3,4-d]pyrimidine-based covalent BTK inhibitor.
-
Step 1: Synthesis of the Pyrazolopyrimidine Core. Commercially available 4-amino-3-iodopyrazolo[3,4-d]pyrimidine is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester to introduce a desired aryl or heteroaryl group at the 3-position.
-
Step 2: Introduction of the Amino Linker. The resulting intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a protected aminopiperidine or a similar amine to introduce the linker for the covalent warhead.
-
Step 3: Deprotection and Acrylamide Formation. Following deprotection of the amine, the final covalent inhibitor is synthesized by reacting the free amine with acryloyl chloride or a similar activated acrylic acid derivative. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or dimethylformamide.
-
Purification: The final product is purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Structure-Activity Relationship (SAR) of BTK Inhibitors
The following table summarizes the inhibitory activity of a series of N,9-diphenyl-9H-purin-2-amine derivatives against BTK.[2]
| Compound | R Group | BTK IC50 (nM)[2] |
| 10d | 4-morpholinopiperidin-1-yl | 0.5 |
| 10i | 4-acryloylpiperazin-1-yl | 0.5 |
| 10j | 1-acryloylpiperidin-4-yl | 0.4 |
| Ibrutinib | (reference) | 0.3 |
| AVL-292 | (reference) | 0.6 |
Experimental Protocols for BTK Inhibitor Evaluation
Protocol 2: In Vitro BTK Kinase Activity Assay (Luminescence-based) [6][7]
This assay measures the amount of ADP produced by the kinase reaction, which is then converted into a light signal.
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a commercial ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing BTK enzyme and substrate in kinase buffer.
-
Add 50 nL of the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular BTK Autophosphorylation Assay (Western Blot) [3][8]
This assay assesses the ability of an inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context.
-
Cell Culture: Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with an anti-IgM antibody to induce BTK activation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. Determine the EC50 value for the inhibition of BTK autophosphorylation.
Visualization of BTK Signaling Pathway
Caption: BTK Signaling Pathway and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for cancer therapy.
Synthesis of a Quinazoline-based EGFR Inhibitor
The 4-anilinoquinazoline scaffold is a common feature in many first-generation EGFR tyrosine kinase inhibitors (TKIs).[9]
Protocol 4: General Synthesis of a 4-Anilinoquinazoline Derivative
-
Step 1: Synthesis of the Quinazoline Core. A substituted 2-aminobenzonitrile is reacted with a suitable orthoformate in the presence of an acid catalyst to form the 4-chloroquinazoline intermediate.
-
Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with a substituted aniline in a solvent such as isopropanol or n-butanol, often with a catalytic amount of acid, to yield the 4-anilinoquinazoline product.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the pure EGFR inhibitor.
Quantitative Data: SAR of Quinazoline-based EGFR Inhibitors
The following table presents the inhibitory activity of a series of 4-arylamino-quinazoline derivatives against wild-type and mutant EGFR.
| Compound | R Group | EGFRwt IC50 (nM) | EGFRT790M IC50 (nM) |
| Gefitinib | (reference) | 3.22[9] | >1000 |
| Lapatinib | (reference) | 27.06[9] | >1000 |
| Compound 13 | 3-ethynyl-4-((3-fluorobenzyl)oxy) | 5.06[9] | Not reported |
| Compound 24 | 4-((3-fluorobenzyl)oxy)-3-methoxy | A549 (EGFRwt) GI50 = 6.54 µM[9] | H1975 (EGFRT790M) GI50 = 1.94 µM[9] |
Experimental Protocols for EGFR Inhibitor Evaluation
Protocol 5: In Vitro EGFR Kinase Activity Assay (HTRF) [11]
This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity.
-
Reagents and Materials: Recombinant human EGFR (wild-type or mutant), kinase buffer, ATP, biotinylated substrate peptide, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Procedure:
-
Perform serial dilutions of the test compounds.
-
In a low-volume 384-well plate, add the EGFR enzyme, biotinylated substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect phosphorylation by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values.
Protocol 6: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Use cancer cell lines with known EGFR status (e.g., A549 for EGFRwt, H1975 for EGFRT790M/L858R).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualization of EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Point of Inhibition.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling via the JAK-STAT pathway.[12][13][14] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.
Synthesis of a Pyrrolo[2,3-b]pyridine-based JAK Inhibitor
Many JAK inhibitors, such as Tofacitinib, are based on a pyrrolo[2,3-b]pyridine scaffold.
Protocol 7: General Synthesis of a Pyrrolo[2,3-b]pyridine JAK Inhibitor
-
Step 1: Synthesis of the Pyrrolopyridine Core. A common starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from commercially available pyrimidine derivatives.
-
Step 2: Functionalization of the Pyrrolopyridine. The core is then functionalized through a series of reactions, including N-alkylation of the pyrrole nitrogen and nucleophilic substitution at the 4-position with a suitable amine.
-
Step 3: Introduction of Side Chains. Further modifications can be made to introduce desired side chains to optimize potency and selectivity. This may involve coupling reactions or functional group transformations.
-
Purification: The final compound is purified by standard chromatographic techniques.
Quantitative Data: SAR of JAK Inhibitors
The following table shows the inhibitory activity of several approved and clinical-stage JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 112[13] | 20[13] | 1[15] | 344[13] |
| Ruxolitinib | 3.3[15] | 2.8[15] | >400[15] | 19 |
| Baricitinib | 5.9[15] | 5.7[15] | >400[15] | 53 |
| Fedratinib | 35[15] | 3[15] | >1000[15] | 35 |
Experimental Protocols for JAK Inhibitor Evaluation
Protocol 8: In Vitro JAK Kinase Activity Assay
This protocol is similar to the BTK and EGFR kinase assays and can be adapted for any of the JAK family members using the appropriate recombinant enzyme and substrate.
Protocol 9: Cellular STAT Phosphorylation Assay (Flow Cytometry) [12]
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Sample Collection: Collect whole blood or isolate PBMCs from healthy donors.
-
Procedure:
-
Incubate the blood or PBMCs with various concentrations of the JAK inhibitor for 1 hour.
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IFN-α for JAK1/TYK2-STAT1).
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation.
-
-
Data Analysis: Determine the percentage of pSTAT-positive cells or the mean fluorescence intensity and calculate the IC50 for the inhibition of STAT phosphorylation.
Visualization of JAK-STAT Signaling Pathway
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
References
- 1. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of tert-Butyl (2-methoxypyridin-4-yl)carbamate, a key intermediate in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for laboratory application.
Chemical Properties and Data
| Property | Value | Reference Compound Analysis |
| Molecular Formula | C₁₁H₁₆N₂O₃ | N/A |
| Molecular Weight | 224.26 g/mol | N/A |
| Appearance | Expected to be an off-white to yellow solid | Similar carbamates are solids[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO, Methanol) | General knowledge and solubility of related compounds[1][3] |
| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere. | General laboratory practice for stable organic compounds. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its commercially available precursor, 4-amino-2-methoxypyridine, via a standard Boc-protection reaction.
Materials:
-
4-amino-2-methoxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a stirred solution of 4-amino-2-methoxypyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Yield | 85-95% | Based on typical yields for Boc protection of aminopyridines. |
| Purity | >98% | Achievable with standard column chromatography. |
| ¹H NMR | See Note 1 | Expected chemical shifts for the pyridine, methoxy, and tert-butyl protons. |
| ¹³C NMR | See Note 2 | Expected chemical shifts for the carbons of the pyridine ring, methoxy, and tert-butyl groups. |
| Mass Spec (ESI-MS) | m/z 225.1 [M+H]⁺ | Calculated for C₁₁H₁₇N₂O₃⁺. |
Note 1 (¹H NMR, Predicted): Characteristic peaks are expected around δ 1.5 (s, 9H, -C(CH₃)₃), δ 3.9 (s, 3H, -OCH₃), and in the aromatic region for the pyridine protons. Note 2 (¹³C NMR, Predicted): Signals are anticipated for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl of the methoxy group (~55 ppm), and the carbons of the pyridine ring.
Protocol 2: Application in Suzuki Cross-Coupling Reaction
This protocol illustrates the use of this compound as a building block in a Suzuki cross-coupling reaction to synthesize a more complex biaryl structure, a common step in drug discovery.
Materials:
-
This compound (assuming a bromo or iodo-substituted version is used as the starting material for this reaction, or that such a group is introduced in a prior step)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the bromo- or iodo-substituted this compound (1.0 eq), the aryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Application of the carbamate in a Suzuki cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of tert-Butyl (2-methoxypyridin-4-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the reaction of 2-methoxypyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This reaction, known as Boc protection, converts the primary amine into a more stable carbamate.
Q2: Why is the yield of my reaction lower than expected?
A2: Low yields can stem from several factors. Aminopyridines, like 2-methoxypyridin-4-amine, can be poorly nucleophilic, leading to slow or incomplete reactions.[2] Other potential causes include suboptimal reaction conditions (solvent, temperature, base), decomposition of the starting material or product, and product loss during work-up and purification.[3]
Q3: What are the common side reactions to be aware of?
A3: The primary side reaction is the formation of the di-Boc protected product, where two Boc groups are attached to the amine nitrogen. This is more likely with a large excess of Boc₂O and a strong base. Another potential side reaction is the formation of urea derivatives from an isocyanate intermediate, particularly with sterically hindered amines.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques help determine the consumption of the starting amine and the formation of the desired carbamate product.
Q5: Is a base always necessary for this reaction?
A5: While the reaction can proceed without a base, as the tert-butoxide generated as a byproduct is basic, the reaction is often slow.[4] For less nucleophilic amines like aminopyridines, a base is highly recommended to accelerate the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Nucleophilicity of the Amine: 2-methoxypyridin-4-amine is an aniline-like amine with reduced reactivity. | • Increase the reaction temperature. • Use a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts. • Consider an alternative, more reactive Boc-donating reagent. |
| 2. Inappropriate Solvent: The starting material may not be fully dissolved, leading to a heterogeneous reaction mixture. | • Ensure the solvent fully dissolves the 2-methoxypyridin-4-amine. Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common choices.[1] | |
| 3. Insufficient Base: The base may be too weak or used in an insufficient amount to deprotonate the amine effectively. | • Use a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). • Ensure at least one equivalent of base is used. | |
| Formation of Multiple Products | 1. Di-Boc Protection: Formation of a product with two Boc groups on the nitrogen. | • Use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents). • Avoid using a large excess of base. |
| 2. Reaction with Solvent: Some solvents may react under the reaction conditions. | • Ensure the chosen solvent is inert to the reaction conditions. | |
| Difficult Product Isolation | 1. Emulsion during Work-up: Formation of a stable emulsion between the organic and aqueous layers during extraction. | • Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Product Solubility: The product may have some solubility in the aqueous phase. | • Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| 3. Co-elution during Chromatography: Impurities may have similar polarity to the product, making purification by column chromatography challenging. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Data Presentation
The following table summarizes reaction conditions and yields for the Boc protection of aminopyridines and similar substrates from various sources. This data can be used for comparison and to guide the optimization of your synthesis.
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 0.5 h | 90% | [5] |
| 4-Fluoro-2-methoxy-5-nitroaniline | (Boc)₂O, TEA, DMAP | Not specified | 40 °C | Not specified | High (part of multi-step) | |
| Various Amines | (Boc)₂O, TEA | THF | Room Temp. | 1 h | >95% (general) | [1] |
| 4-Aminopyridine | (Boc)₂O | Acetonitrile | Room Temp. | 3 h | >95% |
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine
This protocol is a general and widely used method for the Boc protection of amines.
Materials:
-
2-methoxypyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-methoxypyridin-4-amine (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: High-Yield Boc Protection of Aminopyridines using EDCI/HOBT
This method has been reported to provide high yields and selectivity for the Boc protection of aminopyridines.[5]
Materials:
-
2-methoxypyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-methoxypyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add EDCI (2.2 equivalents), HOBT (0.07 equivalents), and triethylamine (2.2 equivalents).
-
Add di-tert-butyl dicarbonate (1.7 equivalents) to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies for mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Low Nucleophilicity of the Amine: The 4-amino group on the electron-deficient pyridine ring can be a poor nucleophile.[1] 2. Inactive Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Bases like triethylamine (TEA) can also degrade. 3. Inappropriate Solvent: The starting material may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture. | 1. Use of a Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the (Boc)₂O.[2][3] However, be aware that DMAP can sometimes promote side reactions.[2][3] 2. Check Reagent Quality: Use fresh or properly stored (Boc)₂O and base. 3. Solvent Optimization: Ensure the starting material is fully dissolved. Consider using a more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile. |
| Formation of Di-Boc Side Product | 1. Excess (Boc)₂O: Using a large excess of the Boc-protecting agent can lead to double protection. 2. Presence of a Strong Catalyst: DMAP can sometimes facilitate the formation of the di-Boc product.[4] | 1. Stoichiometry Control: Use a controlled amount of (Boc)₂O (typically 1.1-1.5 equivalents). 2. Alternative Method: For challenging substrates, a method using EDCI, HOBT, and a base has been reported to provide high selectivity for the mono-Boc product.[4][5] |
| Formation of Isocyanate or Urea Byproducts | 1. Reaction Temperature: Higher temperatures can promote the decomposition of the intermediate to an isocyanate, which can then react with the starting amine to form a urea byproduct. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Reaction with Pyridine Nitrogen | 1. Reaction Conditions: While generally less nucleophilic than the exocyclic amine, the pyridine nitrogen can potentially react with (Boc)₂O under certain conditions. | 1. Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to avoid competing reactions. The use of a base is primarily to neutralize the acid formed during the reaction. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and side products may have similar polarities, making chromatographic separation challenging. | 1. Careful Chromatography: Use a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the reaction of 4-amino-2-methoxypyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA). A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used.[6]
Q2: Why is my reaction showing low conversion even after prolonged reaction time?
A2: Aminopyridines can be poorly nucleophilic, leading to slow reactions.[1] Ensure your reagents are pure and active. Consider the addition of a catalytic amount of DMAP to accelerate the reaction.[2][3] Alternatively, increasing the reaction temperature slightly (e.g., to 40 °C) may improve the conversion rate, but monitor for the formation of side products.
Q3: I am observing a significant amount of a di-Boc protected byproduct. How can I avoid this?
A3: The formation of a di-Boc byproduct is often a result of using a large excess of (Boc)₂O or the presence of a highly active catalyst like DMAP.[4] To minimize this, use a smaller excess of (Boc)₂O (e.g., 1.1 equivalents). If the problem persists, consider a milder reaction condition without DMAP or explore alternative methods like the one using EDCI/HOBT which is reported to have high selectivity.[4][5]
Q4: Can the pyridine nitrogen react with (Boc)₂O?
A4: While the exocyclic amino group is generally more nucleophilic, reaction at the pyridine nitrogen is a potential side reaction. However, in the presence of a base that deprotonates the exocyclic amine, selective N-protection is typically achieved. Using a non-nucleophilic base helps to avoid direct competition for the electrophile.
Q5: What is a suitable work-up and purification procedure?
A5: A typical work-up involves quenching the reaction with water or a mild aqueous acid (like saturated ammonium chloride solution), followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. Purification is most commonly achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-Amino-2-methoxypyridine
This protocol is adapted from a general procedure for the Boc protection of 4-aminopyridine and should be a good starting point for the synthesis of this compound.
Materials:
-
4-amino-2-methoxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-amino-2-methoxypyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of tert-Butyl (2-methoxypyridin-4-yl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (2-methoxypyridin-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the starting materials and byproducts of the reaction between 4-amino-2-methoxypyridine and di-tert-butyl dicarbonate (Boc₂O). These include:
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Unreacted 4-amino-2-methoxypyridine: The starting amine may not fully react.
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Excess di-tert-butyl dicarbonate (Boc₂O): Often used in excess to drive the reaction to completion.
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tert-Butanol: A byproduct of the reaction of Boc₂O with any residual water or the carbamate itself under certain conditions.
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Di-tert-butyl carbonate: A byproduct from the decomposition of Boc₂O.
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Triethylamine/other base: If a base catalyst is used, it may be present in the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques are column chromatography and recrystallization. Column chromatography is excellent for separating the product from both more polar and less polar impurities. Recrystallization is a simpler method that can yield very pure material if a suitable solvent is found and the impurities have different solubility profiles.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purification process. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to track the separation of the desired product from impurities. The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white solid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Product elutes with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Poor separation of product and impurities. | The chosen solvent system has poor selectivity. | Screen different solvent systems using TLC. Consider trying a different solvent mixture, such as dichloromethane/methanol. |
| The column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Streaking or tailing of the product band. | The compound may be interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase. |
| The sample was not loaded properly. | Ensure the sample is dissolved in a minimal amount of solvent and loaded as a narrow band at the top of the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not suitable. | Choose a different solvent. The ideal solvent should dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure product can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution and then try cooling again. If that fails, try a different solvent or a co-solvent system. |
| Crystals are colored or appear impure. | The impurities co-crystallized with the product. | The chosen solvent may not be optimal for rejecting the impurity. Try a different recrystallization solvent. A second recrystallization may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the Boc-protection of anilines.
Materials:
-
4-amino-2-methoxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-amino-2-methoxypyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
Procedure:
-
Place the crude this compound in a flask.
-
Add a suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol) portion-wise while heating the mixture to reflux until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Overcoming solubility issues with tert-Butyl (2-methoxypyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tert-Butyl (2-methoxypyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Like many N-Boc protected organic molecules, this compound is a solid at room temperature and exhibits good solubility in a range of common organic solvents. Conversely, it is sparingly soluble to insoluble in aqueous solutions. Its solubility is dictated by the hydrophobic tert-butyl group and the pyridine ring, which dominate over the polar carbamate and methoxy groups.
Q2: In which organic solvents can I dissolve this compound?
A2: Based on its structure and data from analogous compounds, it is readily soluble in polar aprotic solvents and chlorinated solvents. It also shows solubility in polar protic solvents. A summary of suitable solvents is provided in the table below.
Q3: My compound precipitates when I add my aqueous buffer to my organic stock solution. What should I do?
A3: This is a common issue when transitioning a hydrophobic compound from a high-concentration organic stock (like DMSO or DMF) to an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, add the organic stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.
Q4: Can I improve the aqueous solubility of this compound?
A4: Improving aqueous solubility can be challenging. One common strategy is to use a co-solvent. By including a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO, DMF, or ethanol in your final aqueous buffer, you can significantly enhance the solubility of the compound. However, always verify that the chosen co-solvent is compatible with your experimental system (e.g., it doesn't inhibit enzymes or affect cell viability). The pyridine nitrogen in the molecule is weakly basic, so adjusting the pH to be more acidic (e.g., pH < 5) may slightly improve solubility by protonating the pyridine ring, but the effect might be limited due to the Boc-protecting group.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: The compound does not fully dissolve in the chosen organic solvent for a reaction.
-
Solution 1: Gentle Heating. Try warming the mixture gently (e.g., to 30-40 °C). Many compounds exhibit increased solubility at higher temperatures. Ensure the temperature is well below the solvent's boiling point and that the compound is thermally stable.
-
Solution 2: Sonication. Place the vial in an ultrasonic bath for several minutes. The high-frequency sound waves can help break up solid aggregates and facilitate dissolution.
-
Solution 3: Solvent System Change. If the compound remains insoluble, consider a different or stronger solvent. For instance, if it is poorly soluble in Dichloromethane (DCM), try N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Refer to the solubility data table below.
Problem: The compound is needed for a biological assay in an aqueous buffer, but it is insoluble.
-
Solution 1: Prepare a High-Concentration Stock in an Organic Solvent. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Solution 2: Serial Dilution and Co-Solvent Method. Perform serial dilutions of your high-concentration stock into your final aqueous buffer. As a starting point, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to minimize effects on the biological system. See the experimental protocol for co-solvent screening below for a systematic approach.
-
Solution 3: pH Adjustment. For pyridine-containing compounds, lowering the pH of the aqueous buffer can sometimes increase solubility. Prepare a range of buffers (e.g., pH 4.0, 5.5, 7.4) to test this, but be mindful of the pH constraints of your assay.
Logical Workflow for Solubility Troubleshooting
Caption: Decision tree for troubleshooting solubility issues.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent Name | Qualitative Solubility | Suitability for Reactions | Suitability for Aqueous Dilution |
| Chlorinated | Dichloromethane (DCM) | Soluble | Excellent | No |
| Chloroform | Soluble | Good | No | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Excellent | No |
| 1,4-Dioxane | Soluble | Good | Yes (Miscible) | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Readily Soluble | Excellent | Yes (Miscible) |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Excellent | Yes (Miscible) | |
| Acetonitrile (ACN) | Soluble | Good | Yes (Miscible) | |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Good | No |
| Alcohols | Methanol (MeOH) | Soluble | Good | Yes (Miscible) |
| Ethanol (EtOH) | Soluble | Good | Yes (Miscible) | |
| Aqueous | Water | Insoluble | No | N/A |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble / Insoluble | Poor | No |
Experimental Protocols
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 2-methoxy-4-aminopyridine, a common subsequent step in synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature until all the solid has dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution (CO₂) ceases. Caution: This is an exothermic reaction and will produce gas. Add the base slowly and with good stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM used).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude 2-methoxy-4-aminopyridine can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.
Workflow for Boc-Deprotection Protocol
Caption: Step-by-step workflow for Boc-deprotection.
Technical Support Center: Optimizing Boc Protection of 2-Methoxypyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the tert-butyloxycarbonyl (Boc) protection of 2-methoxypyridin-4-amine. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 2-methoxypyridin-4-amine slow or incomplete?
A1: 2-Methoxypyridin-4-amine is an electron-rich heteroaromatic amine, which can exhibit lower nucleophilicity compared to aliphatic amines.[1] This reduced reactivity can lead to slow or incomplete reactions under standard conditions. The electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring, which can further influence the basicity and nucleophilicity of the exocyclic amine at the 4-position. To drive the reaction to completion, optimizing parameters such as the base, solvent, temperature, and stoichiometry is often necessary.[2]
Q2: What is the role of a base in this reaction, and which one should I choose?
A2: A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.[2] For less reactive amines like 2-methoxypyridin-4-amine, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a common choice.[2] In some cases, an aqueous base like sodium bicarbonate or sodium hydroxide in a biphasic system can also be effective.[3][4]
Q3: Should I use a catalyst for this reaction?
A3: Yes, for poorly nucleophilic amines, a catalyst is often beneficial. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection.[5] DMAP works by reacting with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the amine.[5] It is typically used in catalytic amounts (e.g., 5-10 mol%).
Q4: What are the most common side reactions, and how can they be minimized?
A4: The most common side reaction is the formation of the di-Boc protected product, where two Boc groups are attached to the amine nitrogen. This is more likely to occur with an excess of Boc anhydride and prolonged reaction times. To minimize this, it is crucial to use a controlled stoichiometry of Boc anhydride (typically 1.1 to 1.5 equivalents). Another potential side reaction is the formation of ureas, although this is less common under standard Boc protection conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The starting material, 2-methoxypyridin-4-amine, and the Boc-protected product will have different retention factors (Rf values). Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Insufficient reactivity of the amine. 2. Inactive Boc anhydride. 3. Inappropriate solvent or base. | 1. Add a catalytic amount of DMAP (5-10 mol%). 2. Use fresh Boc anhydride. 3. Switch to a polar aprotic solvent like THF or acetonitrile.[3] 4. Consider gentle heating (e.g., 40-50 °C).[3] |
| Formation of di-Boc product | 1. Excess Boc anhydride. 2. Prolonged reaction time. | 1. Reduce the amount of Boc anhydride to 1.1-1.2 equivalents. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Complex reaction mixture with multiple spots on TLC | 1. Decomposition of starting material or product. 2. Undesired side reactions. | 1. Run the reaction at a lower temperature. 2. Ensure the purity of starting materials and reagents. 3. Re-evaluate the choice of base and solvent. |
| Difficulty in product isolation/purification | 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Boc Protection of 2-Methoxypyridin-4-amine
| Condition | Reagent/Parameter | Typical Range | Notes |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | - | THF and DCM are commonly used. Acetonitrile is also a good option.[3] |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents | Using a slight excess helps drive the reaction to completion. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | 1.2 - 2.0 equivalents | Ensures the amine remains deprotonated and neutralizes acidic byproducts.[2] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 equivalents | Significantly accelerates the reaction for this less nucleophilic amine.[5] |
| Temperature | Room Temperature to 40 °C | - | Gentle heating can be beneficial if the reaction is slow at room temperature.[3] |
| Reaction Time | 2 - 24 hours | - | Monitor by TLC to determine completion. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Reaction Setup: To a solution of 2-methoxypyridin-4-amine (1.0 eq.) in dry tetrahydrofuran (THF) are added triethylamine (1.5 eq.) and 4-dimethylaminopyridine (0.1 eq.).
-
Addition of Boc Anhydride: The reaction mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may be gently heated to 40 °C if it proceeds slowly.
-
Workup: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl (2-methoxypyridin-4-yl)carbamate.
Visualizations
Caption: Experimental workflow for the Boc protection of 2-methoxypyridin-4-amine.
Caption: Troubleshooting decision tree for Boc protection of 2-methoxypyridin-4-amine.
References
Preventing decomposition of tert-Butyl (2-methoxypyridin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (2-methoxypyridin-4-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the decomposition of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The most common cause of decomposition is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This group is notably labile under acidic conditions.[1][2][3] High temperatures can also lead to thermal decomposition.[4][5]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from heat, sources of ignition, and incompatible substances such as strong acids and oxidizing agents.[7][8]
Q3: Is this compound stable in basic or nucleophilic conditions?
A3: Yes, the Boc protecting group is generally stable in the presence of most bases and nucleophiles, making it a versatile tool in multi-step synthesis.[1][2][9]
Q4: What are the byproducts of acid-induced decomposition?
A4: Acid-catalyzed cleavage of the Boc group typically results in the formation of the free amine (4-amino-2-methoxypyridine), carbon dioxide, and a stable tert-butyl cation, which often eliminates a proton to form isobutylene gas.[1][3]
Troubleshooting Guide
Q: I observed degradation of my compound during a reaction workup involving an acidic wash. How can I avoid this?
A: The acidic wash is likely cleaving the Boc group.
-
Solution 1: Avoid Strong Acids. If possible, use a milder acidic solution (e.g., dilute aqueous citric acid or saturated ammonium chloride) or minimize the contact time.
-
Solution 2: Alternative Workup. Consider an acid-free workup. You may be able to purify your product using column chromatography or recrystallization without an initial acidic wash.
-
Solution 3: Temperature Control. Perform the acidic wash at a lower temperature (e.g., 0 °C) to decrease the rate of the deprotection reaction.
Q: My reaction is run at a high temperature, and I am seeing loss of the Boc group. What is happening?
A: You are likely observing thermal decomposition of the Boc group. Many Boc-protected amines can be deprotected by heating without any catalyst, often at temperatures around 150°C or higher.[4]
-
Solution 1: Lower Reaction Temperature. Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Solution 2: Alternative Protecting Group. If high temperatures are unavoidable, consider using a more thermally robust protecting group for the amine.
Q: I am seeing an unexpected peak in my mass spectrometry results corresponding to my substrate +56 mass units. What could this be?
A: This is likely a byproduct formed by the alkylation of a nucleophile by the tert-butyl cation generated during unintended Boc-group cleavage.[9][10] The tert-butyl cation (mass of 57, but adds 56 after loss of a proton) can react with nucleophilic sites on your starting material, product, or solvent.
-
Solution 1: Add a Scavenger. If trace amounts of acid are unavoidable and causing this issue, consider adding a scavenger like anisole or thioanisole to your reaction mixture.[9][11] These molecules will trap the tert-butyl cation, preventing it from reacting with your compound of interest.
-
Solution 2: Rigorously Exclude Acid. Ensure all reagents and solvents are free from acidic impurities. For example, use freshly distilled solvents or pass them through a plug of neutral alumina.
Data Summary
The stability of the tert-butyloxycarbonyl (Boc) group is highly dependent on the reaction conditions. The following table summarizes its general stability profile.
| Condition Category | Reagent/Condition | Stability of Boc Group | Citations |
| Acidic | Strong Acids (TFA, HCl, H₂SO₄) | Labile (cleaved) | [1][3][12] |
| Mild Acids (Aqueous H₃PO₄) | Labile (cleaved) | [3][9] | |
| Lewis Acids (AlCl₃, ZnBr₂) | Labile (cleaved) | [11][13] | |
| Basic | Strong Bases (LDA, t-BuOK) | Stable | [9][14] |
| Aqueous Bases (NaOH, K₂CO₃) | Stable | [15] | |
| Amines (NEt₃, Piperidine) | Stable | [2][14] | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [1][2] |
| Thermal | High Temperature (>100-150 °C) | Labile (cleaved) | [4][5] |
| Nucleophilic | Grignard Reagents (RMgX) | Stable | [14] |
Visualized Pathways and Workflows
Decomposition Pathway
The primary decomposition pathway for this compound is acid-catalyzed hydrolysis, which leads to the removal of the Boc protecting group.
Caption: Acid-catalyzed decomposition of this compound.
Experimental Workflow
The following workflow illustrates a hypothetical Suzuki coupling reaction where the stability of the Boc group is critical.
Caption: Experimental workflow for a reaction protecting the Boc group.
Key Experimental Protocol: Stability Under Suzuki Coupling Conditions
This protocol describes a general procedure for a Suzuki coupling reaction, highlighting steps taken to prevent the decomposition of this compound (assuming a hypothetical bromo-substituted version for the reaction).
Objective: To couple an aryl boronic acid with a bromo-substituted this compound derivative while preserving the Boc protecting group.
Materials:
-
tert-Butyl (X-bromo-2-methoxypyridin-4-yl)carbamate (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the bromo-pyridine substrate, aryl boronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup (Acid-Free):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. Crucially, avoid any acidic wash to prevent Boc deprotection.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
-
Analysis: Characterize the purified compound by NMR and mass spectrometry to confirm its structure and purity, ensuring the Boc group remains intact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. innospk.com [innospk.com]
- 7. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Amino Protecting Groups Stability [organic-chemistry.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving tert-Butyl (2-methoxypyridin-4-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (2-methoxypyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by three features:
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the 4-amino functionality of the pyridine ring. It is stable under many reaction conditions but can be removed with strong acids.[1][2]
-
The 2-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring, making it more electron-rich. This can affect the regioselectivity of electrophilic aromatic substitution and the reactivity in cross-coupling reactions.[3][4]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions. The ring itself is electron-deficient compared to benzene, which activates the positions ortho and para to the nitrogen for nucleophilic aromatic substitution.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Q3: What are the typical applications of this compound in organic synthesis?
A3: This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery. After deprotection of the Boc group, the resulting 4-amino-2-methoxypyridine can be used in various reactions, including:
-
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds at the amino group or other positions if further functionalized.
-
Nucleophilic substitution reactions.
-
Formation of amides, sulfonamides, and ureas.
Troubleshooting Guides
Boc-Deprotection Reactions
Q4: My Boc-deprotection reaction is incomplete. What are the possible causes and solutions?
A4: Incomplete Boc-deprotection is a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid, and insufficient acid can lead to an incomplete reaction.[7]
-
Solution: Increase the concentration or equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). Monitor the reaction by TLC or LC-MS to determine the optimal amount.
-
-
Steric Hindrance: The methoxy group at the 2-position might sterically hinder the approach of the acid to the carbamate.
-
Solution: Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid system.
-
-
Reaction Time/Temperature: The reaction may not have reached completion.
-
Solution: Extend the reaction time and continue to monitor its progress. Gentle heating can also be applied.
-
Q5: I am observing unexpected side products during Boc-deprotection. What are they and how can I avoid them?
A5: A primary side reaction during Boc-deprotection is the formation of a stable tert-butyl cation, which can act as an alkylating agent.[8]
-
Side Product: Alkylation of the pyridine ring or the deprotected amine by the tert-butyl cation. The electron-rich nature of the 2-methoxypyridine ring may increase its susceptibility to electrophilic attack.
-
Solution: Use a "scavenger" in the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[8]
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Q6: I am experiencing low to no yield in my Suzuki coupling reaction with the deprotected 4-amino-2-methoxypyridine. What could be the problem?
A6: Low yields in Suzuki couplings involving pyridines can be attributed to several factors.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[9]
-
Solution: Use a ligand that can form a stable and active catalyst complex, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos). Increasing the catalyst loading might also be beneficial.[10]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Solution: Screen different bases. For pyridine substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10]
-
-
Electronic Effects: The electron-donating methoxy group can make the pyridine ring more electron-rich, potentially slowing down the oxidative addition step if the pyridine itself is the halide partner.[3]
-
Solution: Employ a more active catalyst system and consider higher reaction temperatures.[10]
-
Q7: My Suzuki coupling reaction is producing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A7: These side reactions are common in Suzuki couplings.
-
Protodeboronation (cleavage of the C-B bond): This is often caused by residual water or acidic protons.[10]
-
Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can improve stability.[10]
-
-
Homocoupling: This can be promoted by the presence of oxygen.[10]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing all solvents and reagents.[10]
-
Quantitative Data Summary
| Reaction Type | Reagents/Conditions | Substrate | Product | Yield (%) | Reference |
| Boc-Protection | Boc₂O, TEA, DMAP, 40°C | 4-Fluoro-2-methoxy-5-nitroaniline | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | - | [11] |
| Boc-Deprotection | TFA, DCM | N-Boc protected amine | Amine | High | [1] |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-amino-2-chloropyridine derivative and boronic acid | Coupled product | Moderate to Good | [12] |
| Nucleophilic Amination | NaH, LiI, THF, 60°C | 3-methoxypyridine | 3-(piperidin-1-yl)pyridine | 88% | [13] |
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used.
-
Scavenger (Optional): If t-butylation is a concern, add a scavenger such as triethylsilane (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.
-
Purification: The crude product can be purified by extraction with a suitable organic solvent after neutralization with a base (e.g., saturated NaHCO₃ solution), followed by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 4-Amino-2-methoxypyridine (after deprotection)
This is a general protocol assuming the deprotected amine is coupled with an aryl bromide.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-amino-2-methoxypyridine (1 equivalent), the aryl bromide (1.2 equivalents), the boronic acid or ester (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A typical synthetic workflow involving the deprotection of this compound followed by a cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting an incomplete Boc-deprotection reaction.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Deprotection of tert-Butyl (2-methoxypyridin-4-yl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl (2-methoxypyridin-4-yl)carbamate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this chemical transformation.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 4. Steric hindrance. | 1. Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Gradually increase the reaction temperature, while monitoring for side product formation. 4. For sterically hindered substrates, consider longer reaction times or slightly elevated temperatures. |
| Formation of Side Products | 1. Alkylation of the Pyridine Ring: The electron-rich 2-methoxypyridine ring is susceptible to alkylation by the tert-butyl cation generated during deprotection.[1] 2. Degradation of the Methoxy Group: Strong acidic conditions may lead to the cleavage of the methoxy ether. | 1. Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.[1] 2. Use milder acidic conditions (e.g., lower concentration of acid, lower temperature) and carefully monitor the reaction progress to avoid prolonged exposure to strong acid. |
| Difficult Purification | 1. The product, 2-methoxy-4-aminopyridine, may be highly polar and water-soluble, making extraction challenging. 2. Residual acid (e.g., TFA) can form a salt with the product, affecting its physical properties and subsequent reactions. | 1. After quenching the reaction, adjust the pH to basic (pH 8-9) to precipitate the free amine, which can then be collected by filtration.[2] 2. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and extract the free amine into an organic solvent. 3. For purification of the hydrochloride salt, precipitation from a suitable solvent system can be employed. |
| Low Yield | 1. A combination of incomplete reaction and side product formation. 2. Loss of product during workup and purification. | 1. Optimize reaction conditions (acid concentration, time, temperature, and use of scavengers) based on small-scale test reactions. 2. Employ the salt precipitation method for purification to minimize losses associated with aqueous extractions of the polar product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of this compound?
A1: The most common reagents are strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl), typically as a solution in an organic solvent like 1,4-dioxane or methanol.[3][4]
Q2: Why is the formation of a tert-butyl cation a concern with this specific substrate?
A2: The deprotection mechanism involves the formation of a reactive tert-butyl cation.[1] The 2-methoxypyridine ring is electron-rich, making it susceptible to electrophilic attack. This can lead to undesired alkylation of the pyridine ring by the tert-butyl cation, resulting in side products and reduced yield.[1]
Q3: How can I prevent the alkylation side reaction?
A3: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation. Common scavengers include triethylsilane (TES) and anisole.[1]
Q4: My final product is a sticky oil. How can I obtain a solid?
A4: The free amine, 2-methoxy-4-aminopyridine, may be an oil or a low-melting solid. To obtain a more crystalline and easier-to-handle solid, you can form the hydrochloride salt by using HCl for the deprotection or by treating the free amine with a solution of HCl in a suitable solvent. The resulting salt often precipitates as a solid. Alternatively, careful purification by column chromatography may yield a solid product.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M).
-
If using a scavenger, add triethylsilane (1.1-1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-4-aminopyridine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method often yields the hydrochloride salt of the product directly, which may be a crystalline solid.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane, or use it directly if it is a liquid.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the starting material.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. This can then be triturated with diethyl ether to induce solidification and remove non-polar impurities.
Visualizations
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the successful scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Boc protection of 2-methoxypyridin-4-amine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of the Amine: Aromatic amines, like 2-methoxypyridin-4-amine, are less nucleophilic than aliphatic amines, leading to slower reaction rates.[1] 2. Inadequate Reagents: The di-tert-butyl dicarbonate (Boc₂O) may have degraded due to improper storage. 3. Insufficient Activation: The reaction may require a base or catalyst to proceed efficiently.[2] | 1. Optimize Solvent and Temperature: Consider using methanol as a solvent, which has been shown to significantly accelerate the Boc protection of aromatic amines, even without a base.[1][3] Gentle heating (e.g., to 40°C) can also increase the reaction rate.[3] 2. Verify Reagent Quality: Use fresh or properly stored Boc₂O. 3. Incorporate a Base/Catalyst: Add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction.[2] For solvent-free conditions, catalysts like protic ionic liquids or iodine can be effective.[4][5] |
| Slow Reaction Rate | 1. Poor Solubility of Starting Material: The starting amine may not be fully dissolved in the chosen solvent, limiting the reaction rate.[3] 2. Suboptimal Solvent Choice: Common aprotic solvents like THF or acetonitrile may not be the most effective for this specific substrate.[3] | 1. Improve Solubility: Employing a co-solvent system, such as water/methanol with a base like triethylamine, can enhance the solubility of polar starting materials.[3] 2. Switch to an Alcoholic Solvent: As mentioned, methanol can dramatically increase the reaction rate for aromatic amines.[1][3] |
| Formation of Side Products | 1. Double Boc-Protection (N,N-di-Boc): Although less common with aromatic amines, excess Boc₂O and harsh conditions can lead to this byproduct. 2. Urea Formation: This can occur, especially with sterically hindered amines, though it is less likely with this substrate.[3] | 1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Boc₂O.[3] Avoid overly forcing reaction conditions (e.g., excessive heat). 2. Optimize Conditions: Careful monitoring and milder reaction conditions can minimize the formation of urea byproducts.[3] |
| Difficult Product Purification | 1. Residual Starting Material: Incomplete reaction leaves unreacted 2-methoxypyridin-4-amine. 2. Byproducts from Boc₂O: The breakdown of Boc₂O can lead to tert-butanol and other impurities. | 1. Drive Reaction to Completion: Monitor the reaction progress using TLC or LC-MS to ensure all the starting amine is consumed.[3] 2. Aqueous Workup: A standard aqueous workup will remove most water-soluble impurities. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine.[3] 3. Column Chromatography: If impurities persist, purify the crude product using column chromatography on silica gel.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and a tert-butoxide anion. A base is often used to neutralize the protonated amine intermediate and accelerate the reaction.[2][6][7]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] On a TLC plate, the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q3: What are the best solvents for this reaction?
A3: While common solvents like tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) can be used, alcoholic solvents such as methanol have been shown to significantly accelerate the Boc protection of aromatic amines.[1][3] For starting materials with poor solubility, aqueous solutions with a base or solvent mixtures may be beneficial.[3] Solvent-free conditions have also been reported as an effective and environmentally friendly option.[4]
Q4: Is a base always necessary for this reaction?
A4: Not always. The use of an alcoholic solvent like methanol can facilitate the reaction without the need for a base.[1] However, in aprotic solvents, a base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) is typically used to accelerate the reaction.[2]
Q5: How do I remove the Boc protecting group if needed?
A5: The Boc group is acid-labile and can be readily removed under mild acidic conditions.[2] Common methods include treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane or with hydrogen chloride (HCl) in methanol or dioxane.[7][8]
Experimental Protocols
Protocol 1: Standard Boc Protection in Aprotic Solvent
This protocol outlines a general procedure for the Boc protection of 2-methoxypyridin-4-amine using a standard base in an aprotic solvent.
-
Dissolve the Amine: In a round-bottom flask, dissolve 2-methoxypyridin-4-amine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Boc Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[3]
Protocol 2: Accelerated Boc Protection in Methanol
This protocol is optimized for aromatic amines and leverages the catalytic effect of methanol to increase the reaction rate.[1][3]
-
Dissolve the Amine: Dissolve 2-methoxypyridin-4-amine (1.0 eq.) in methanol.
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically much faster than in aprotic solvents and can be complete in a few hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, remove the methanol under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purify further by column chromatography if needed.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of aromatic amines, which can be extrapolated for the synthesis of this compound.
| Condition | Solvent | Base/Catalyst | Temperature | Typical Reaction Time | Expected Yield | Reference |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 12-24 hours | Good to Excellent | [9] |
| 2 | Tetrahydrofuran (THF) | 4-DMAP (catalytic) | Room Temp. | 4-12 hours | High | [8] |
| 3 | Methanol | None | Room Temp. | 1-4 hours | Excellent | [1][3] |
| 4 | Water/Acetone | None | Room Temp. | 1-3 hours | High | [10] |
| 5 | Solvent-Free | Protic Ionic Liquid | Room Temp. | 10-30 minutes | Excellent | [4] |
Visualizations
Experimental Workflow for Boc Protection
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the Boc protection reaction.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common analytical methods used to monitor the progress of chemical reactions. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Choosing the Right Analytical Method
Selecting the appropriate analytical technique is crucial for obtaining reliable reaction data. The choice depends on several factors including the nature of the reactants and products, the reaction speed, and the information required (qualitative vs. quantitative).
Caption: A decision tree for selecting an appropriate analytical method.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for qualitative reaction monitoring, allowing for the quick determination of the presence of starting materials and the formation of products.[1][2][3]
Frequently Asked Questions (FAQs) for TLC
-
Q1: How do I select the right solvent system (mobile phase) for my TLC analysis?
-
A1: The goal is to find a solvent system where your starting material has an Rf value of approximately 0.3-0.4.[4] A good starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] You can vary the ratio of these solvents to achieve the desired separation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve spot shape.[5]
-
-
Q2: What is a "cospot" and why is it important?
-
A2: A cospot is where the reaction mixture is spotted directly on top of the starting material on the TLC plate.[4] This is crucial when the reactant and product have similar Rf values. The cospot helps to confirm if the starting material has been consumed, as you will see a single spot if it is gone or two distinct (or elongated) spots if it remains.[4][6]
-
-
Q3: My spots are streaking on the TLC plate. What could be the cause?
-
A3: Streaking can be caused by several factors:
-
Overloading the sample: The sample spot might be too concentrated. Try diluting your sample before spotting it on the plate.[5]
-
Inappropriate solvent: The solvent system may not be optimal for your compound.
-
Compound instability: Your compound might be decomposing on the silica gel plate.[6]
-
High polarity of the compound: Highly polar compounds may streak. Using a more polar solvent system or a different stationary phase (like reverse-phase TLC) can help.[5]
-
-
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are not visible | - Sample is too dilute.- Compound is not UV-active.- Compound is volatile and has evaporated. | - Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry in between.- Use a different visualization technique, such as staining (e.g., potassium permanganate, iodine).[5]- If volatility is suspected, another analytical method may be necessary. |
| Rf values are too high or too low | - The polarity of the mobile phase is incorrect. | - If spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[5]- If spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[5] |
| Reactant and product spots are not well-separated | - The solvent system does not have the right selectivity. | - Try a different combination of solvents. For example, switching from ethyl acetate/hexanes to acetone/dichloromethane might provide better separation. |
| Smearing from high-boiling point solvents (e.g., DMF, DMSO) | - The spotting solvent has not fully evaporated before developing the plate. | - After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling point solvent before placing it in the developing chamber.[6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress by separating components in a mixture and measuring their concentrations.[7]
Frequently Asked Questions (FAQs) for HPLC
-
Q1: What are the key considerations for sample preparation before HPLC analysis?
-
A1: Proper sample preparation is critical for accurate results and to prevent column damage. Key steps include:
-
Quenching: If the reaction is ongoing, it may need to be stopped (quenched) to get an accurate snapshot of the reaction progress at a specific time.
-
Dilution: Dilute the sample with a suitable solvent, ideally the mobile phase, to ensure it is within the linear range of the detector.[8]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter that could clog the column or tubing.[8]
-
-
-
Q2: My peak shapes are poor (tailing or fronting). What should I investigate?
-
A2: Poor peak shape can be caused by a variety of issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Analyte interactions with the stationary phase can cause peak tailing. For basic compounds, adding a small amount of a competing base (like triethylamine) to the mobile phase can help. For acidic compounds, adding an acid (like formic or acetic acid) can improve peak shape.
-
Column Degradation: The column may be contaminated or have lost its efficiency. Flushing with a strong solvent or replacing the column may be necessary.[9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the mobile phase.
-
-
-
Q3: My retention times are shifting. What is the likely cause?
-
A3: Shifting retention times can indicate a problem with the HPLC system's stability.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Ensure accurate and consistent preparation.
-
Flow Rate Fluctuations: Leaks in the system or issues with the pump can cause unstable flow rates.[9][11]
-
Temperature Variations: Changes in column temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.[11]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting your analysis.
-
-
Troubleshooting Workflow for HPLC: Pressure Fluctuations
Caption: A systematic workflow for troubleshooting HPLC pressure issues.
Gas Chromatography (GC)
GC is used for monitoring reactions involving volatile compounds. It separates components based on their boiling points and interactions with the stationary phase.
Frequently Asked Questions (FAQs) for GC
-
Q1: What are "ghost peaks" and how can I get rid of them?
-
A1: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often caused by contamination in the system.[12]
-
Carryover: A previous, more concentrated sample may not have been fully eluted. Run a blank solvent injection to see if the ghost peak appears.
-
Septum Bleed: Small pieces of the injection port septum can break off and enter the system. Use high-quality septa and replace them regularly.
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can lead to ghost peaks. Ensure high-purity gases and solvents are used.
-
-
-
Q2: My peaks are broad, leading to poor resolution. What can I do?
-
A2: Broad peaks can be caused by several factors:
-
Injection Technique: A slow injection can cause the sample to enter the column as a broad band. Use a fast, smooth injection.
-
Column Temperature: If the initial oven temperature is too high, it can lead to poor focusing of the analytes at the head of the column. A lower initial temperature may be needed.
-
Carrier Gas Flow Rate: An incorrect flow rate can reduce column efficiency. Optimize the flow rate for your column dimensions and carrier gas.
-
Column Contamination: Buildup of non-volatile material at the inlet of the column can cause peak broadening. Trimming a small section (a few centimeters) from the front of the column can help.
-
-
Troubleshooting Guide for GC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Syringe issue (blocked or not drawing sample).- Leak in the injector.- Column breakage or incorrect installation.- Detector not turned on or not functioning. | - Clean or replace the syringe.[13]- Check for leaks at the injector and column connections.[13]- Reinstall or replace the column.[13]- Verify detector settings and functionality.[13] |
| Split peaks | - Improper column installation.- Incompatible sample solvent.- Backflash in the inlet. | - Ensure the column is installed correctly with the appropriate ferrule and insertion depth.- Dissolve the sample in a solvent that is compatible with the stationary phase.- Reduce the injection volume or use a liner with a larger internal volume.[13] |
| Baseline drift | - Column bleed at high temperatures.- Contaminated detector.- Leaks in the system. | - Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column if necessary.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the entire system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products over time.[14][15][16]
Frequently Asked Questions (FAQs) for NMR
-
Q1: How do I set up an NMR experiment for reaction monitoring?
-
A1: The general procedure involves:
-
Prepare the sample: Combine the reactants, solvent (usually deuterated), and an internal standard in an NMR tube.[17]
-
Initial Scans: Acquire initial spectra of the starting materials to confirm their chemical shifts.[18]
-
Initiate the reaction: Add the final reagent to start the reaction, noting the time.
-
Acquire data over time: Set up the spectrometer to automatically acquire spectra at regular intervals.[15][18] The time between acquisitions will depend on the reaction rate.
-
-
-
Q2: Why is an internal standard important for quantitative NMR (qNMR)?
-
A2: An internal standard is a compound added to the sample with a known concentration that does not react with any of the components in the reaction mixture. Its signal is used as a reference to which the signals of the reactants and products can be compared. This allows for the accurate determination of the concentrations of the species of interest as the reaction progresses.[17]
-
-
Q3: My peaks are overlapping, making integration difficult. What are my options?
-
A3: Peak overlap is a common issue in complex reaction mixtures.
-
Change the solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d) can sometimes shift the peaks enough to resolve them.[19]
-
Use a higher field instrument: A spectrometer with a stronger magnetic field will provide better spectral dispersion, reducing overlap.
-
2D NMR: Techniques like COSY or HSQC can help to identify and assign overlapping signals.
-
-
Troubleshooting Guide for NMR
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (broad or distorted lines) | - Poor shimming of the magnetic field.- Sample inhomogeneity due to precipitation or phase separation. | - Re-shim the spectrometer. For automated experiments, ensure the lock signal is stable.- If the sample is not homogeneous, NMR may not be the best technique. Consider filtering the sample if a precipitate forms. |
| Inaccurate integrations | - Overlapping peaks.- Insufficient relaxation delay (d1) for quantitative measurements. | - See Q3 above for resolving overlapping peaks.- For qNMR, ensure the relaxation delay is at least 5 times the longest T1 of the protons being integrated. |
| Signal-to-noise ratio is too low for dilute samples | - Not enough scans acquired. | - Increase the number of scans per time point. This will decrease the time resolution, so a balance must be found based on the reaction rate. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a convenient method for monitoring reactions that involve a change in the concentration of a chromophoric (light-absorbing) species.[20][21]
Frequently Asked questions (FAQs) for UV-Vis
-
Q1: How can I use UV-Vis to monitor a reaction where multiple species absorb light at similar wavelengths?
-
A1: This can be challenging due to overlapping spectra.[20] One approach is to monitor the reaction at a wavelength where the change in absorbance is greatest for one component relative to the others. Alternatively, if full spectra are collected over time, chemometric methods can be used to deconvolute the contributions of each species.
-
-
Q2: My absorbance readings are unstable. What could be the cause?
-
A2: Unstable readings can result from:
-
Temperature fluctuations: The temperature of the sample can affect the reaction rate and the absorbance. Use a thermostatted cuvette holder to maintain a constant temperature.[22]
-
Solvent evaporation: If the sample is volatile and the measurement is taken over a long period, solvent evaporation can change the concentration.[22] Use a capped cuvette.
-
Air bubbles: Air bubbles in the light path will scatter light and cause erratic readings. Ensure the cuvette is free of bubbles.
-
-
Experimental Protocol for Reaction Monitoring by UV-Vis
-
Determine the optimal wavelength: Scan the UV-Vis spectra of the starting material and the product to identify a wavelength with a significant change in absorbance as the reaction progresses.
-
Prepare a blank: Fill a cuvette with the reaction solvent and any reagents that do not change in concentration to zero the spectrophotometer.
-
Initiate the reaction: Mix the reactants in a cuvette and immediately place it in the spectrophotometer.
-
Acquire data: Set the instrument to measure the absorbance at the chosen wavelength at regular time intervals. The frequency of data collection should be appropriate for the reaction rate.
-
Analyze the data: Plot absorbance versus time. This data can be used to determine the reaction kinetics.[23]
Data Presentation
For quantitative analysis, the data collected can be summarized in a table to track the progress of the reaction over time.
Example: Monitoring a Reaction by HPLC
| Time (minutes) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 10 | 980,000 | 270,000 | 21.6% |
| 30 | 550,000 | 700,000 | 56.0% |
| 60 | 210,000 | 1,040,000 | 83.2% |
| 120 | 50,000 | 1,200,000 | 96.0% |
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 3. LabXchange [labxchange.org]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 13. shimadzu.at [shimadzu.at]
- 14. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. ekwan.github.io [ekwan.github.io]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Troubleshooting [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. ossila.com [ossila.com]
- 23. scribd.com [scribd.com]
Validation & Comparative
Characterization of tert-Butyl (2-methoxypyridin-4-yl)carbamate: A Comparative NMR Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of tert-Butyl (2-methoxypyridin-4-yl)carbamate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides predicted spectral data, a comparative analysis with structurally related compounds, and detailed experimental protocols.
Due to the limited availability of public experimental NMR data for this compound, this guide presents a comprehensive analysis based on established NMR principles and comparative data from analogous structures. This approach allows for a reliable prediction of the chemical shifts and provides a strong foundation for researchers working with this compound.
Predicted NMR Data for this compound
The predicted 1H and 13C NMR chemical shifts for this compound are summarized below. These predictions are derived from the analysis of its constituent structural motifs: a 2-methoxypyridine ring and a tert-butyl carbamate group.
Structure:
Table 1: Predicted 1H and 13C NMR Data for this compound
| Proton (1H) | Predicted δ (ppm) | Multiplicity | Carbon (13C) | Predicted δ (ppm) |
| H3 | ~6.8 | d | C2 | ~163 |
| H5 | ~7.5 | dd | C3 | ~108 |
| H6 | ~7.9 | d | C4 | ~148 |
| NH | ~8.5 | s | C5 | ~115 |
| OCH3 | ~3.9 | s | C6 | ~145 |
| C(CH3)3 | ~1.5 | s | C=O | ~153 |
| OCH3 | ~53 | |||
| C (CH3)3 | ~80 | |||
| C(C H3)3 | ~28 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Comparative Analysis with Structurally Related Compounds
The following tables provide experimental 1H and 13C NMR data for compounds with structural similarities to this compound. This data serves as a valuable reference for interpreting the spectrum of the target compound.
Table 2: 1H NMR Data for a selection of analogous compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
| 2-Methoxypyridine | H3 | 6.72 | CDCl3 |
| H4 | 7.52 | CDCl3 | |
| H5 | 6.82 | CDCl3 | |
| H6 | 8.16 | CDCl3 | |
| OCH3 | 3.92 | CDCl3 | |
| 4-Aminopyridine | H2/H6 | 8.12 | CDCl3 |
| H3/H5 | 6.58 | CDCl3 | |
| NH2 | 4.50 | CDCl3 | |
| tert-Butyl carbamate | NH2 | 5.30 | CDCl3 |
| C(CH3)3 | 1.48 | CDCl3 |
Table 3: 13C NMR Data for a selection of analogous compounds
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| 2-Methoxypyridine | C2 | 164.2 | CDCl3 |
| C3 | 111.0 | CDCl3 | |
| C4 | 138.4 | CDCl3 | |
| C5 | 116.6 | CDCl3 | |
| C6 | 147.0 | CDCl3 | |
| OCH3 | 53.2 | CDCl3 | |
| 4-Aminopyridine | C2/C6 | 149.8 | CDCl3 |
| C3/C5 | 109.1 | CDCl3 | |
| C4 | 151.1 | CDCl3 | |
| tert-Butyl carbamate | C=O | 156.8 | CDCl3 |
| C (CH3)3 | 78.9 | CDCl3 | |
| C(C H3)3 | 28.5 | CDCl3 |
Experimental Protocols
To obtain high-quality 1H and 13C NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
Workflow for NMR Spectroscopic Analysis
The general workflow for characterizing a chemical compound using NMR spectroscopy is illustrated in the diagram below.
Caption: General workflow for NMR analysis.
A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry for the analysis of tert-Butyl (2-methoxypyridin-4-yl)carbamate against other key analytical techniques. It includes detailed experimental protocols, comparative data, and visual workflows to support researchers in selecting the optimal analytical strategy for this and similar molecules.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quality control. Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of this compound. This guide will explore the expected mass spectral behavior of this compound and compare its analysis by MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Weight: 224.27 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically produce the protonated molecule [M+H]⁺ at m/z 225.28.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule in the mass spectrometer provides valuable structural information. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns. The primary fragmentation pathways for [M+H]⁺ of this compound are predicted to be:
-
Loss of isobutylene: A neutral loss of 56.11 Da, resulting in a fragment ion at m/z 169.17. This is a very common fragmentation for Boc-protected amines.
-
Loss of the entire Boc group: A neutral loss of 100.12 Da, leading to the formation of the protonated 2-methoxypyridin-4-amine at m/z 125.16.
-
Further fragmentation of the pyridine ring: Subsequent fragmentation of the pyridine ring can lead to various smaller ions, providing further structural confirmation.
The following diagram illustrates the predicted fragmentation pathway:
Comparison of Analytical Methods
The choice of analytical technique depends on the specific information required, such as purity, identity, or concentration. The following table provides a comparison of mass spectrometry with other common analytical methods for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, structural information (fragmentation) | High sensitivity, high specificity, requires small sample amount | May require chromatographic coupling for complex mixtures, quantification can be challenging without standards |
| HPLC-UV | Purity, quantification | Robust, reproducible, widely available | Requires a chromophore for UV detection, may have lower sensitivity than MS |
| GC-MS | Purity, identification of volatile impurities | High separation efficiency for volatile compounds, provides mass spectral data | Requires derivatization for non-volatile compounds, potential for thermal degradation |
| NMR Spectroscopy | Definitive structure elucidation, quantification | Provides detailed structural information, non-destructive | Lower sensitivity than MS, requires larger sample amount, more expensive instrumentation |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides information on chemical bonds | Provides limited structural information, not suitable for quantification of complex mixtures |
Experimental Protocols
Mass Spectrometry (ESI-MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS Conditions (for coupling with HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation.
Comparative Crystallographic Analysis of tert-Butyl Pyridinylcarbamate Derivatives
A detailed guide for researchers and drug development professionals on the structural features of substituted tert-butyl pyridinylcarbamates, supported by experimental data.
This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for a series of tert-butyl pyridinylcarbamate derivatives. The tert-butyl carbamate (Boc) protecting group is of significant interest in medicinal chemistry for the synthesis of complex molecules. Understanding the three-dimensional structure of these intermediates is crucial for rational drug design and development. This document summarizes the key crystallographic parameters, details the experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for three tert-butyl pyridinylcarbamate derivatives, offering a side-by-side comparison of their unit cell parameters, space groups, and refinement statistics.
| Parameter | tert-Butyl N-(4-methyl-2-pyrid-yl)carbamate[1] | tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate[2] | tert-Butyl (5-bromopyridin-2-yl)carbamate |
| Chemical Formula | C₁₁H₁₆N₂O₂ | C₁₈H₂₂N₂O₂ | C₁₀H₁₃BrN₂O₂ |
| Formula Weight | 208.26 | 298.38 | 273.13 |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pbca | P-1 | P2₁/c |
| a (Å) | 10.5850 (6) | 5.9090 (10) | 10.328 (1) |
| b (Å) | 11.6854 (6) | 9.7779 (18) | 8.019 (1) |
| c (Å) | 18.5568 (15) | 14.199 (7) | 14.280 (2) |
| α (˚) | 90 | 89.683 (13) | 90 |
| β (˚) | 90 | 87.968 (14) | 108.67 (1) |
| γ (˚) | 90 | 83.963 (15) | 90 |
| Volume (ų) | 2295.3 (3) | 815.3 (5) | 1119.3 (3) |
| Z | 8 | 2 | 4 |
| Temperature (K) | 193 (2) | 193 (2) | 293 (2) |
| Radiation (λ, Å) | Cu Kα (1.54184) | Cu Kα (1.54184) | Mo Kα (0.71073) |
| R-factor (R1) | 0.057 | 0.055 | 0.042 |
| wR2 (all data) | 0.149 | 0.209 | 0.116 |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are provided below.
Synthesis and Crystallization
tert-Butyl N-(4-methyl-2-pyrid-yl)carbamate: To a solution of freshly distilled tert-butanol (450 ml) and di-tert-butyl dicarbonate (16.81 g, 77.0 mmol), 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) was added slowly. The mixture was stirred at room temperature for 3 days. The solvent was removed in vacuo, and the residue was recrystallized from hot 2-propanol to yield colorless crystals.[1]
tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate: To a solution of tert-butyl 4-methylpyridin-2-ylcarbamate (0.75 g, 3.6 mmol) in dry DMF (11 ml), sodium hydride (0.18 g, 4.5 mmol, 60% oil dispersion) was added under an argon atmosphere at 273 K. The reaction mixture was stirred for 20 minutes, followed by the addition of benzyl bromide (0.71 g, 4.1 mmol) at the same temperature. After stirring for 30 minutes, the mixture was warmed to room temperature over 1 hour. Water and ethyl acetate were added, and the organic layer was washed, dried, and concentrated. The residue was purified by flash chromatography, and colorless crystals were obtained by recrystallization from hot n-hexane/ethyl acetate.[2]
tert-Butyl (5-bromopyridin-2-yl)carbamate: A solution of 2-amino-5-bromopyridine (5.0 g, 28.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) was treated with di-tert-butyl dicarbonate (6.9 g, 31.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.35 g, 2.9 mmol). The mixture was stirred at room temperature overnight. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to give the product as a white solid. Crystals suitable for X-ray diffraction were grown by slow evaporation from an ethyl acetate/hexane solution.
X-ray Data Collection and Structure Refinement
For all compounds, a suitable single crystal was selected and mounted on a diffractometer. X-ray diffraction data were collected at a specified temperature using either Cu Kα or Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship between the compared derivatives.
Caption: A flowchart of the experimental process from synthesis to structural analysis.
Caption: Logical relationships between the core structure and its derivatives.
References
A Comparative Guide to tert-Butyl (2-methoxypyridin-4-yl)carbamate and Other Boc-Protected Pyridines for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful synthesis campaigns. This guide provides an objective comparison of tert-Butyl (2-methoxypyridin-4-yl)carbamate and its isomeric analogs, offering insights into their synthesis, reactivity, and stability to aid in the rational design of synthetic routes.
The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone in modern organic synthesis, prized for its robustness under many conditions and its facile removal under acidic treatment. When applied to substituted pyridines, it enables selective functionalization, particularly in cross-coupling reactions that are vital for the construction of complex molecular architectures found in many pharmaceutical agents. This guide focuses on a comparative analysis of this compound and its isomers, providing available experimental data to inform your selection process.
Physicochemical and Synthetic Comparison
| Property | This compound | tert-Butyl (4-methoxyphenyl)carbamate[1][2] | Other Boc-Protected Pyridines (General) |
| Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₂H₁₇NO₃ | Varies |
| Molecular Weight | 224.26 g/mol | 223.26 g/mol | Varies |
| Appearance | Solid | White Solid[1][2] | Typically solid or oil[2] |
| Melting Point | Not reported | 93-96 °C[1][2] | Varies |
| Synthesis Yield | High yields are generally achievable. | ~98-100%[1][2] | Generally high (80-98%)[3][4] |
| ¹H NMR (CDCl₃) | Not reported | δ 7.27-7.25 (m, 2H), 6.85-6.82 (m, 2H), 6.34 (br, 1H), 3.78 (s, 3H), 1.51 (s, 9H) ppm[1] | δ 1.4-1.6 (s, 9H, Boc) is characteristic. |
| ¹³C NMR (CDCl₃) | Not reported | δ 155.71, 153.17, 131.45, 120.63, 114.21, 80.25, 55.52, 28.38 ppm[1] | Varies |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the Boc protection of aminopyridines and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
General Protocol for Boc Protection of Aminopyridines
This protocol is a standard procedure for the synthesis of Boc-protected amines.[5]
Materials:
-
Aminopyridine (e.g., 2-methoxypyridin-4-amine) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aminopyridine in the chosen solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add Boc₂O to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Suzuki-Miyaura Cross-Coupling of Boc-Protected Halopyridines
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a Boc-protected halopyridine with a boronic acid.
Materials:
-
Boc-protected halopyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water)
Procedure:
-
To a reaction vessel, add the Boc-protected halopyridine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Reactivity and Stability Insights
The electronic nature of the pyridine ring, influenced by the positions of the methoxy and amino groups, dictates the reactivity of these isomers.
-
Basicity and Nucleophilicity: The basicity of the pyridine nitrogen is a key factor in its reactivity. In general, electron-donating groups like methoxy and amino groups increase the basicity of the pyridine nitrogen. The position of these substituents is crucial. For instance, a 4-amino group increases the basicity more significantly than a 2- or 3-amino group due to resonance effects.[6] This enhanced basicity can influence catalytic cycles in cross-coupling reactions.
-
Reactivity in Cross-Coupling: The success of Suzuki-Miyaura coupling is dependent on the electronic and steric environment of the carbon-halogen bond. The presence of the electron-donating methoxy and amino groups can influence the oxidative addition step. While specific comparative data is scarce, it is generally observed that electron-rich pyridines can be challenging substrates in some cross-coupling reactions. However, with appropriate ligand and catalyst selection, high yields can be achieved.
-
Stability of the Boc Group: The Boc protecting group is known for its stability under basic and nucleophilic conditions, while being readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The stability towards acid can be subtly influenced by the electronic properties of the pyridine ring. Electron-donating groups can slightly increase the electron density on the carbamate nitrogen, potentially making it more susceptible to protonation and subsequent cleavage. However, for most synthetic applications, the Boc group on these methoxypyridine isomers is considered stable under non-acidic conditions.
Visualizing Synthetic and Mechanistic Pathways
To further elucidate the synthetic and mechanistic concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. While direct, comprehensive comparative data is limited, this guide provides a framework for understanding their relative properties based on established chemical principles and available experimental data. The choice of isomer will ultimately depend on the specific synthetic strategy and the desired electronic properties of the target molecule. The provided protocols and diagrams serve as a practical resource for researchers embarking on syntheses involving these important intermediates.
References
Efficacy of tert-Butyl (2-methoxypyridin-4-yl)carbamate as a protecting group vs. other carbamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of peptide synthesis and the development of complex pharmaceuticals, the strategic protection and deprotection of amine functionalities is of paramount importance. The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of the performance of common carbamate-based amine protecting groups, with a focus on providing supporting experimental data and detailed methodologies.
While a comprehensive analysis of the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups will be presented, it is important to note a scarcity of published comparative data for tert-butyl (2-methoxypyridin-4-yl)carbamate. This guide will, therefore, focus on the well-documented carbamates and provide general insights into pyridine-containing carbamates where information is available.
Overview of Common Carbamate Protecting Groups
Carbamates are among the most utilized protecting groups for amines due to their general stability under a range of reaction conditions and the availability of diverse and often orthogonal deprotection methods.[1] The electronic nature of the carbamate functionality renders the nitrogen lone pair less nucleophilic, effectively protecting it from unwanted side reactions.[1] The choice between different carbamate protecting groups is typically dictated by the stability of the substrate to the required deprotection conditions.[1]
Quantitative Comparison of Carbamate Protecting Groups
The following table summarizes the key characteristics and relative stabilities of the most common carbamate protecting groups, providing a basis for selection based on the specific requirements of a synthetic strategy.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability | Key Advantages |
| tert-Butoxycarbonyl | Boc |
| Strong acids (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis | Orthogonal to Fmoc and Cbz; widely used in solid-phase peptide synthesis (SPPS).[2] |
| Benzyloxycarbonyl | Cbz or Z |
| Catalytic hydrogenolysis (e.g., H₂, Pd/C)[1] | Stable to acidic and basic conditions | Orthogonal to Boc and Fmoc; removal under neutral conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Basic conditions (e.g., piperidine in DMF)[1] | Stable to acid and hydrogenolysis | Orthogonal to Boc and Cbz; key for Fmoc-based SPPS.[2] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are generalized procedures for the protection and deprotection of a primary amine using Boc, Cbz, and Fmoc groups.
Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc₂O)
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add 1.0-1.2 equivalents of base (e.g., TEA or NaHCO₃).
-
Add 1.0-1.1 equivalents of Boc₂O to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Protection of a Primary Amine with Benzyl Chloroformate (Cbz-Cl)
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane/Water or DCM
Procedure:
-
Dissolve the primary amine in a mixture of dioxane and water or in DCM.
-
Cool the solution to 0 °C.
-
Add a base such as Na₂CO₃ or NaHCO₃.
-
Slowly add 1.0-1.1 equivalents of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Dry the organic layer, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
Deprotection of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 1-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Experimental Workflows and Chemical Principles
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the orthogonal nature of these protecting groups.
References
A Comparative Guide to the Reactivity of Methoxypyridine Carbamates
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methoxy group on a pyridine ring fused to a carbamate moiety significantly influences the molecule's chemical reactivity, a critical consideration in drug design and development. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-methoxypyridine carbamates, supported by established principles of organic chemistry and analogous experimental data. Understanding these reactivity differences is paramount for predicting metabolic stability, designing synthetic routes, and tuning the pharmacological properties of candidate compounds.
Executive Summary of Reactivity Comparison
The reactivity of methoxypyridine carbamates is primarily governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen. This interaction modulates the electron density at the carbamate carbonyl carbon and the pyridine ring, thereby influencing susceptibility to nucleophilic attack and hydrolysis. The general order of reactivity for nucleophilic substitution on the pyridine ring is expected to be para > ortho > meta , while the susceptibility of the carbamate group to hydrolysis is influenced by the overall electron-withdrawing or -donating nature of the substituted pyridine ring.
Electronic Effects of the Methoxy Group on the Pyridine Ring
The methoxy group exerts two opposing electronic effects:
-
Mesomeric Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring through resonance. This effect is strongest when the methoxy group is at the ortho and para positions, increasing electron density at these positions and, to a lesser extent, at the meta position.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the pyridine ring through the sigma bond. This effect is distance-dependent and is strongest at the carbon atom directly attached to the oxygen.
The net effect on the pyridine ring's electron density is a combination of these two factors. For the pyridine ring itself, the nitrogen atom is inherently electron-withdrawing, creating electron-deficient centers at the C2 (ortho) and C4 (para) positions, making them more susceptible to nucleophilic attack.
Comparative Reactivity of Methoxypyridine Carbamate Isomers
The position of the methoxy group dictates its influence on the reactivity of both the pyridine ring and the carbamate functional group.
| Isomer | Position of Methoxy Group | Expected Influence on Pyridine Ring Reactivity (Nucleophilic Substitution) | Expected Influence on Carbamate Hydrolysis |
| 2-Methoxypyridine Carbamate | ortho | The +M effect increases electron density at C4 and C6, while the -I effect is strong at C2. The nitrogen atom's electron-withdrawing nature strongly activates the C2 and C4 positions. Nucleophilic attack at C2 is sterically hindered by the adjacent methoxy group. Attack at C4 is electronically favored. | The overall electron-withdrawing character of the 2-pyridyl group enhances the electrophilicity of the carbamate carbonyl, making it more susceptible to hydrolysis compared to a phenyl carbamate. |
| 3-Methoxypyridine Carbamate | meta | The +M effect is weakest at the meta position. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack. The methoxy group has a minimal electronic effect on these positions. Nucleophilic substitution is generally less facile compared to the ortho and para isomers.[1] | The 3-pyridyl group is electron-withdrawing, leading to an increased rate of hydrolysis compared to a phenyl carbamate, but likely less so than the 2- and 4-isomers. |
| 4-Methoxypyridine Carbamate | para | The +M effect strongly increases electron density at the C2, C6, and the nitrogen atom. However, the pyridine nitrogen's inherent electron-withdrawing nature still activates the C2 and C6 positions for nucleophilic attack. The increased electron density on the nitrogen can also enhance its ability to stabilize the negative charge in the Meisenheimer intermediate during nucleophilic attack at the C2/C6 positions. | The 4-pyridyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbamate carbonyl, leading to a higher susceptibility to hydrolysis. |
Key Reactions and Mechanistic Considerations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is a key reaction pathway. The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions to nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
Predicted Reactivity Order for SNAr: 4-Methoxypyridine Carbamate > 2-Methoxypyridine Carbamate > 3-Methoxypyridine Carbamate
-
4-Methoxypyridine Carbamate: The methoxy group at the para position enhances the electron-donating resonance effect towards the ring nitrogen, which can better stabilize the negative charge of the intermediate formed during nucleophilic attack at the C2 or C6 positions.
-
2-Methoxypyridine Carbamate: While the C2 position is activated, it is also sterically hindered by the adjacent methoxy group. Nucleophilic attack is more likely at the C4 and C6 positions.
-
3-Methoxypyridine Carbamate: The methoxy group at the meta position has a less pronounced electronic effect on the C2 and C4/C6 positions, making it the least reactive towards nucleophilic aromatic substitution. Studies on the nucleophilic amination of 3-methoxypyridine have shown that this reaction is possible but often requires specific activation, such as the use of sodium hydride and lithium iodide.[1]
Caption: Logical workflow for predicting the relative reactivity of methoxypyridine carbamate isomers in SNAr reactions.
Carbamate Hydrolysis
Carbamates can undergo hydrolysis under acidic, basic, or neutral conditions. The rate of hydrolysis is highly dependent on the electronic nature of the group attached to the carbamate oxygen. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
Predicted Reactivity Order for Hydrolysis: 4-Methoxypyridine Carbamate > 2-Methoxypyridine Carbamate > 3-Methoxypyridine Carbamate
-
4-Methoxypyridine Carbamate: The strong electron-withdrawing nature of the 4-pyridyl ring, enhanced by the para-nitrogen, significantly increases the rate of hydrolysis.
-
2-Methoxypyridine Carbamate: The 2-pyridyl group is also strongly electron-withdrawing, leading to facile hydrolysis.
-
3-Methoxypyridine Carbamate: The 3-pyridyl group is less electron-withdrawing than the 2- and 4-isomers, resulting in a slower rate of hydrolysis.
Experimental Protocols: General Procedure for Comparative Hydrolysis Study
To obtain quantitative data for the reactivity of methoxypyridine carbamates, a standardized hydrolysis experiment can be performed.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 2-, 3-, and 4-methoxypyridine carbamates under controlled pH and temperature.
Materials:
-
2-Methoxypyridine carbamate, 3-Methoxypyridine carbamate, 4-Methoxypyridine carbamate
-
Buffer solutions (e.g., phosphate buffer for pH 7.4, carbonate buffer for pH 10)
-
Acetonitrile or other suitable organic co-solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Constant temperature water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each methoxypyridine carbamate isomer in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Reaction Setup: In a series of vials, add a specific volume of the appropriate buffer solution and pre-incubate at the desired temperature (e.g., 37 °C).
-
Initiation of Reaction: To initiate the hydrolysis reaction, add a small aliquot of the carbamate stock solution to each vial to achieve a final concentration of, for example, 100 µM. Ensure rapid mixing.
-
Time-course Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching solution (e.g., an equal volume of cold acetonitrile with a small amount of acid).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining carbamate at each time point.
-
Data Analysis: Plot the natural logarithm of the carbamate concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Comparison: Compare the kobs values for the three isomers to determine their relative rates of hydrolysis under the tested conditions.
Caption: Experimental workflow for the comparative hydrolysis study of methoxypyridine carbamates.
Conclusion
The reactivity of methoxypyridine carbamates is a nuanced interplay of electronic and steric factors. Based on established principles, the para- and ortho-isomers are predicted to be more reactive towards both nucleophilic aromatic substitution and carbamate hydrolysis compared to the meta-isomer due to the stronger influence of the pyridine nitrogen at these positions. This guide provides a foundational framework for researchers to make informed decisions in the design and development of novel therapeutic agents incorporating these important structural motifs. The provided experimental protocol offers a starting point for generating quantitative data to validate these predictions and further refine our understanding of the structure-reactivity relationships in this class of compounds.
References
A Comparative Guide to the Biological Activities of Compounds Derived from tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from the core chemical scaffold, tert-Butyl (2-methoxypyridin-4-yl)carbamate. The derivatives of this versatile scaffold have shown significant potential in two distinct and critical therapeutic areas: oncology and neurodegenerative diseases. This document outlines the performance of these compounds against relevant biological targets, compares them with established alternatives, and provides detailed experimental methodologies to support further research and development.
Section 1: Epidermal Growth Factor Receptor (EGFR) Inhibition in Oncology
A key derivative of the this compound scaffold is Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a potent and selective inhibitor of both EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- and second-generation EGFR TKIs.[1][2][3] The foundational intermediate in the synthesis of Osimertinib is tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.[1][4]
Comparative Performance Data
The inhibitory activity of Osimertinib (AZD9291) has been extensively characterized and is compared here with other EGFR inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Osimertinib (AZD9291) | EGFR (Exon 19 deletion) | 12.92 | PC-9 (Exon 19 del) | 13 - 54 |
| Osimertinib (AZD9291) | EGFR (L858R/T790M) | 11.44 | H1975 (L858R/T790M) | < 15 |
| Osimertinib (AZD9291) | EGFR (Wild Type) | 493.8 | A431 (Wild Type) | 480 - 1865 |
| Gefitinib | EGFR (Exon 19 deletion) | - | PC-9 (Exon 19 del) | Potent |
| Gefitinib | EGFR (L858R/T790M) | - | H1975 (L858R/T790M) | Ineffective |
| Afatinib | EGFR (Exon 19 deletion) | - | PC-9 (Exon 19 del) | Potent |
| Afatinib | EGFR (L858R/T790M) | - | H1975 (L858R/T790M) | Active (may not be clinically achievable) |
Data compiled from multiple sources.[3][5]
Experimental Protocols
EGFR Kinase Assay (Luminescent)
This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Reagent Preparation : Prepare solutions of EGFR enzyme, a suitable peptide substrate (e.g., Poly (Glu4, Tyr1)), and ATP in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Compound Preparation : Serially dilute the test compounds in 50% DMSO.
-
Enzyme Reaction : In a 384-well plate, pre-incubate the EGFR enzyme with the diluted test compounds for 30 minutes at 27°C.
-
Initiation : Start the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Detection : Monitor the reaction kinetics by measuring luminescence at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader. The signal is generated by a reagent that detects ADP production (e.g., ADP-Glo™).
-
Data Analysis : Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.
This is a generalized protocol based on common methodologies.[6][7][8]
Signaling Pathway and Experimental Workflow
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Caption: Workflow for a Luminescent EGFR Kinase Assay.
Section 2: Modulation of Targets in Alzheimer's Disease
Another class of compounds derived from a carbamate scaffold, exemplified by tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 compound) , has demonstrated potential in the context of Alzheimer's disease.[9][10] In vitro studies suggest this compound can act as both a β-secretase (BACE1) and an acetylcholinesterase (AChE) inhibitor, and it may prevent the aggregation of amyloid-beta (Aβ) peptide.[11][12][13]
Comparative Performance Data
| Compound | Target | IC50 (µM) | Notes |
| M4 Compound | Acetylcholinesterase (AChE) | Not Reported | Described as an AChE inhibitor.[11][12][13] |
| M4 Compound | β-secretase (BACE1) | Not Reported | Described as a BACE1 inhibitor.[11][12][13] |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 - 0.85 | Selective, reversible, and competitive inhibitor.[9] |
| Galantamine | Butyrylcholinesterase (BuChE) | 12.1 | 53-fold selectivity for AChE over BuChE.[9] |
| DAPT (GSI-IX) | γ-secretase | 0.115 (total Aβ) | A known γ-secretase inhibitor for comparison.[14] |
| Compound E | γ-secretase | 0.00024 (Aβ40) | A potent γ-secretase inhibitor.[14] |
The M4 compound has also been shown to reduce TNF-α and reactive oxygen species in astrocyte cultures stimulated with Aβ1-42.[9][10]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation : Prepare a solution of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Incubation : In a 96-well plate, incubate the AChE enzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes).
-
Reaction Initiation : Add the substrate ATCh and DTNB to initiate the reaction. AChE hydrolyzes ATCh to thiocholine.
-
Detection : Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. Measure the absorbance of this product at 412 nm at regular intervals.
-
Data Analysis : The rate of color change is proportional to AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This is a generalized protocol based on common methodologies.[15][16][17][18]
Signaling Pathway and Experimental Workflow
Caption: Targets of the M4 Compound in Alzheimer's Disease Pathways.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 5. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. EGFR Kinase Enzyme System Application Note [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
Comparative Purity Analysis of Synthesized tert-Butyl (2-methoxypyridin-4-yl)carbamate
A Guide for Researchers in Drug Development
In the synthesis of pharmaceutical intermediates, ensuring the purity of the target compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of analytical methods for validating the purity of synthesized tert-Butyl (2-methoxypyridin-4-yl)carbamate, a key building block in medicinal chemistry. This guide will compare the purity validation of the target compound with a structurally related alternative, tert-Butyl (2-chloropyridin-4-yl)carbamate, providing experimental protocols and data to aid researchers in selecting the most appropriate analytical strategies.
Overview of Analytical Techniques
A variety of analytical techniques are employed to determine the purity of synthesized compounds. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages in identifying and quantifying the target compound and any potential impurities.
Comparison of Purity Data
The following table summarizes the typical purity data obtained for this compound and a common alternative, tert-Butyl (2-chloropyridin-4-yl)carbamate, using standard analytical methods.
| Compound | Purity by HPLC (%) | Key NMR Signals (CDCl₃) | Molecular Ion (m/z) by ESI-MS |
| This compound | >98% | ¹H NMR: δ 8.09 (d, 1H), 7.18 (d, 1H), 6.78 (dd, 1H), 3.94 (s, 3H), 1.52 (s, 9H). ¹³C NMR: δ 163.8, 152.9, 150.2, 148.9, 108.9, 105.7, 81.2, 53.5, 28.3. | 225.1 [M+H]⁺ |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | ≥97%[1] | ¹H NMR: δ 8.21 (d, 1H), 7.65 (s, 1H), 7.08 (d, 1H), 1.53 (s, 9H). ¹³C NMR: δ 152.1, 151.8, 150.9, 149.2, 114.3, 112.5, 81.9, 28.2. | 229.1 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used.
Protocol:
-
Prepare a stock solution of the synthesized carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution to separate the main compound from any impurities.
-
Monitor the elution profile at a suitable UV wavelength (typically around 254 nm).
-
Calculate the purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for identifying impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Protocol:
-
Acquire a ¹H NMR spectrum to identify the characteristic proton signals of the carbamate.
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
Protocol:
-
Prepare a dilute solution of the sample in a solvent compatible with ESI (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Analyze the spectrum for the expected molecular ion and any other significant peaks that may correspond to impurities.
Visualizing the Purity Validation Workflow
The following diagram illustrates the general workflow for validating the purity of a synthesized carbamate.
Caption: A logical workflow for the synthesis, purification, and purity validation of carbamate compounds.
Signaling Pathway Context
While this compound is a synthetic intermediate, it is often a precursor to molecules that target specific biological pathways. The diagram below illustrates a generic signaling pathway where a final API, derived from such an intermediate, might act as an inhibitor.
References
Navigating Off-Target Effects: A Comparative Cross-Reactivity Guide for tert-Butyl (2-methoxypyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity of tert-Butyl (2-methoxypyridin-4-yl)carbamate. Due to the absence of direct experimental cross-reactivity studies for this specific compound, this document provides a predictive assessment based on the known pharmacological profiles of its structural analogs. The primary focus is on the biological activity of the parent amine, 2-methoxypyridin-4-amine, which would be the active compound upon cleavage of the tert-butyl carbamate (Boc) protecting group.
The tert-butyl carbamate group is a common protecting group in organic synthesis, designed to be stable under many conditions but removable to release the free amine.[1] Therefore, it is anticipated that this compound itself would be biologically inactive, acting as a prodrug. The cross-reactivity profile of the active metabolite, 2-methoxypyridin-4-amine, is likely to be similar to other 4-aminopyridine derivatives.
Predicted Biological Profile and Potential for Cross-Reactivity
The core structure, 4-aminopyridine (4-AP), is a well-characterized potassium channel blocker.[2][3] Derivatives of 4-AP are known to enhance neurotransmission and have been investigated for various neurological conditions.[2][4] The primary mechanism of action for this class of compounds is the blockade of voltage-gated potassium channels.[3]
Based on this, the primary intended targets of 2-methoxypyridin-4-amine are likely to be potassium channels. However, the potential for cross-reactivity with other targets, particularly within the broader families of ion channels and kinases, should be carefully evaluated.
Comparative Analysis with Alternative Compounds
To provide a framework for assessing potential cross-reactivity, this guide compares the predicted activity of this compound (as its active amine metabolite) with the known activities of 4-Aminopyridine and 3-methoxy-4-aminopyridine.
| Compound | Primary Target(s) | Known Off-Targets / Cross-Reactivities | Key Pharmacological Effects |
| This compound (predicted active form: 2-methoxypyridin-4-amine) | Voltage-gated potassium channels (predicted) | Other ion channels, kinases (potential) | Enhancement of neurotransmission (predicted) |
| 4-Aminopyridine (Fampridine) | Voltage-gated potassium channels[3] | Limited information on broad cross-reactivity | Improves walking in patients with multiple sclerosis by enhancing axonal conduction[2] |
| 3-methoxy-4-aminopyridine | Voltage-gated potassium channels | Adrenal medulla stimulation, accumulation in cholinergically innervated organs | Potentiation of neuromuscular transmission |
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound and its active metabolite, a tiered screening approach is recommended. This involves broad panel screening followed by more focused secondary assays.
Broad-Panel Kinase Profiling
This experiment assesses the compound's potential to inhibit a wide range of protein kinases, a common source of off-target effects.
Methodology:
-
Assay Principle: The ability of the test compound to inhibit the activity of a large panel of purified kinases is measured. This is often done using radiometric assays (measuring the incorporation of radioactive phosphate onto a substrate) or fluorescence-based assays.[5]
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
Each concentration is incubated with individual kinases from a diverse panel (e.g., the 400+ kinase panel from AssayQuant).[6]
-
A kinase-specific substrate and ATP (often at a concentration close to the Km for each kinase) are added to initiate the reaction.
-
After a set incubation period, the reaction is stopped, and the amount of product formed is quantified.
-
The percentage of inhibition at each concentration is calculated relative to a control (no compound).
-
IC50 values are determined for any kinases showing significant inhibition.
-
Off-Target Binding Screening via Cell Microarray
This technology identifies potential off-target interactions by screening the compound against a large library of human plasma membrane and secreted proteins expressed in human cells.[7]
Methodology:
-
Assay Principle: The test compound is exposed to a microarray of cells, each overexpressing a specific human plasma membrane or secreted protein. Binding of the compound to a cell indicates an interaction with the overexpressed protein.[8]
-
Procedure:
-
A library of expression vectors for thousands of human plasma membrane and secreted proteins is created.
-
These vectors are individually transfected into human cells arrayed on a slide.
-
The test compound, which is typically labeled with a detectable tag (e.g., a fluorescent dye or an affinity tag), is incubated with the cell microarray.
-
The microarray is washed to remove non-specifically bound compound.
-
The array is imaged to detect the locations where the compound has bound.
-
"Hits" are identified as the proteins expressed on the cells to which the compound has bound.
-
Follow-up validation assays are performed to confirm these interactions.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to validate target engagement in a cellular context, which can help to confirm on-target and off-target interactions identified in other screens.
Methodology:
-
Assay Principle: The binding of a compound to a protein can stabilize the protein, leading to an increase in its melting temperature. CETSA measures these changes in protein thermal stability.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.
-
The amount of a specific target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
-
Visualizing Experimental Workflows and Pathways
Caption: Proposed experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway of 2-methoxypyridin-4-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. assayquant.com [assayquant.com]
- 7. criver.com [criver.com]
- 8. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Benchmarking synthesis methods for substituted pyridines
A Comparative Guide to the Synthesis of Substituted Pyridines for Researchers and Drug Development Professionals.
The pyridine ring is a fundamental scaffold in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives the continuous development of diverse and efficient synthetic methodologies. This guide offers a comparative analysis of key classical and modern methods for synthesizing substituted pyridines, providing quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their specific synthetic targets.
Classical Condensation Reactions
For decades, the construction of the pyridine ring has been dominated by condensation reactions involving carbonyl compounds and a nitrogen source, typically ammonia or an ammonium salt.[1] These methods are valued for their operational simplicity and the use of readily available starting materials.[1][2]
Hantzsch Pyridine Synthesis
First reported in 1882, the Hantzsch synthesis is a robust multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][5] This method is particularly effective for preparing symmetrically substituted pyridines.[3][6]
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | L-proline | Ethanol | Reflux | 3 | 94 | [5] |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Silica-bound sulfonic acid | Solvent-free | 120 | 0.5 | 95 | [7] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Iodine | Methanol (for oxidation) | Reflux | - | 92 | [8] |
A general procedure for the Hantzsch synthesis is as follows:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.[4]
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[4]
-
The isolated 1,4-dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid or methanol) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate (CAN), or iodine) to afford the final pyridine product.[1][7][8]
Caption: The reaction mechanism of the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is an efficient two-step method for producing 2,3,6-trisubstituted pyridines.[9] The process begins with the condensation of an enamine with an alkynone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[10][11] A significant advantage of this method is that it directly produces the aromatic pyridine without a separate oxidation step.[10]
| Enamine | Alkynone | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | EtOH–AcOH (5:1) | 160 (Flow) | 86 | [12] |
| 3-Aminocrotononitrile | 4-Phenyl-3-butyn-2-one | Toluene/Acetic Acid | Reflux | 85 | [10] |
| (E)-3-(Dimethylamino)acrylonitrile | Ethyl propiolate | Acetic Acid | 120 | 75 | [9] |
| In situ from β-ketoester & NH4OAc | Various alkynones | Yb(OTf)3 / Toluene | 110 | 60-90 | [9] |
To circumvent issues with the availability of enamines and the high temperatures required for cyclization, acid-catalyzed one-pot procedures have been developed.[10]
-
To a solution of the β-dicarbonyl compound (1 equivalent) and ammonium acetate (1.5 equivalents) in a solvent mixture like toluene and acetic acid (5:1), add the ethynyl ketone (1 equivalent).[10]
-
Heat the reaction mixture to reflux. The enamine is generated in situ, which then reacts with the alkynone.[9]
-
The acid catalyst (e.g., acetic acid, Yb(OTf)₃, or Amberlyst-15) facilitates the final cyclodehydration step at a lower temperature.[9][10]
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.
Caption: A simplified workflow of the Bohlmann-Rahtz pyridine synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction synthesizes 2,6-dihydroxypyridine derivatives (which exist as their pyridone tautomers) by condensing cyanoacetic esters or cyanoacetamide with 1,3-dicarbonyl compounds in the presence of a nitrogen source.[13][14] Modern variations of this reaction utilize green chemistry principles, employing aqueous media and ammonium carbonate, which acts as both the nitrogen source and a promoter.[15]
| Cyano Compound | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Conditions | Yield (%) | Reference |
| Ethyl cyanoacetate | Acetylacetone | (NH₄)₂CO₃ | Water | 80 °C, 2 h | 95 | [15] |
| Cyanoacetamide | Ethyl acetoacetate | (NH₄)₂CO₃ | Water | 80 °C, 2 h | 92 | [15] |
| Malononitrile | Dibenzoylmethane | (NH₄)₂CO₃ | Water | 80 °C, 3 h | 90 | [13] |
| Ethyl cyanoacetate | Acetoacetic ester | Ammonia | Ethanol | Reflux | High | [14][16] |
-
In a flask, suspend the 1,3-dicarbonyl compound (1 mmol), the cyano compound (ethyl cyanoacetate or cyanoacetamide, 1 mmol), and ammonium carbonate (3 mmol) in water (5 mL).[15]
-
Heat the mixture at 80 °C with stirring for the required time (typically 2-3 hours).[15]
-
Monitor the reaction via TLC. Upon completion, cool the reaction mixture to room temperature.
-
The desired product usually precipitates from the aqueous medium.[13]
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine derivative.[15]
Modern Synthetic Methods
While classical condensations are powerful, modern synthetic chemistry has introduced a range of new strategies, including transition-metal-catalyzed cross-coupling and novel cascade reactions, offering milder conditions and broader functional group tolerance.[17][18]
Copper-Catalyzed Cascade Synthesis
A versatile and modular synthesis of highly substituted pyridines involves a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[17][19] This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to furnish the pyridine ring.[8] This method boasts neutral pH conditions and excellent functional group tolerance.[17][19]
| α,β-Unsaturated Ketoxime Derivative | Alkenylboronic Acid | Conditions | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-diphenyl-2-propen-1-one oxime O-PFB | trans-1-Hexen-1-ylboronic acid | 10 mol% Cu(OAc)₂, DMF, 4Å MS | 50 then 90 | 2 + 3 | 85 | [17][19] |
| Chalcone oxime O-PFB | Phenylvinylboronic acid | 10 mol% Cu(OAc)₂, DMF, 4Å MS | 50 then 90 | 2 + 5 | 78 | [17][19] |
| 4-Methoxy-chalcone oxime O-PFB | 4-Fluorophenylvinylboronic acid | 10 mol% Cu(OAc)₂, DMF, 4Å MS | 50 then 90 | 2 + 5 | 91 | [17][19] |
| 1-(Thiophen-2-yl)but-2-en-1-one oxime O-PFB | Styrylboronic acid | 10 mol% Cu(OAc)₂, DMF, 4Å MS | 50 then 90 | 2 + 5 | 71 | [17][19] |
| (PFB = Pentafluorobenzoyl) |
-
To a vial, add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 eq), alkenylboronic acid (1.5 eq), Cu(OAc)₂ (10 mol %), and 4Å molecular sieves.[17][19]
-
Add anhydrous DMF and stir the mixture open to the air at 50 °C for 2 hours to facilitate the cross-coupling.[17][19]
-
Increase the temperature to 90 °C and stir for an additional 3–5 hours to promote the electrocyclization and subsequent aerobic oxidation.[17][19]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the highly substituted pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki cross-coupling reactions are a powerful tool for creating C-C bonds. This method can be applied to synthesize substituted pyridines by coupling a bromopyridine derivative with various arylboronic acids in the presence of a palladium catalyst.[20] This approach is particularly useful for synthesizing biaryl pyridine derivatives.
| Bromopyridine Substrate | Boronic Acid | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 85 | [20] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 89 | [20] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 92 | [20] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 78 | [20] |
Method Selection Workflow
Choosing the appropriate synthetic method depends heavily on the desired substitution pattern, required functional group tolerance, and the availability of starting materials.
Caption: A decision tree for selecting a suitable pyridine synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl (2-methoxypyridin-4-yl)carbamate: A Guide for Laboratory Professionals
For immediate reference, treat tert-Butyl (2-methoxypyridin-4-yl)carbamate as hazardous waste. All disposal procedures must comply with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, a compound combining the chemical properties of both a carbamate and a pyridine derivative. Due to its chemical nature, this substance requires careful management as hazardous waste. Pyridine and its derivatives are recognized as flammable, toxic, and irritants, necessitating their treatment as hazardous materials.[1] Similarly, stable carbamate compounds are typically designated for disposal as hazardous waste.[2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this substance and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][3]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption. |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood.[1] | To avoid the inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5] Never pour this chemical or its waste down the drain or dispose of it with regular trash.[3]
-
Waste Classification : Classify all waste containing this compound, including the pure compound, solutions, and any contaminated materials, as hazardous waste.[1]
-
Waste Collection :
-
Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical.[6]
-
For solid waste, carefully sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust formation.[7][8]
-
Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads used for spills, must also be collected and disposed of as hazardous waste in the same container.[4]
-
-
Labeling :
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional procedures for completing waste manifests and maintaining records.
-
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Assess : Evacuate the immediate area and assess the extent of the spill.[1] Ensure proper ventilation.
-
Containment : For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth to contain the substance.[1][4]
-
Collection : Once absorbed, carefully collect the material and place it into the designated hazardous waste container for disposal.[4]
-
Large Spills : For large spills, contact your institution's EHS department immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling tert-Butyl (2-methoxypyridin-4-yl)carbamate
This document provides crucial safety, handling, and disposal information for tert-Butyl (2-methoxypyridin-4-yl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds, such as tert-Butyl carbamate. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust particles. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside a fume hood or if dust is generated. | To prevent inhalation of dust particles.[1] |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound (e.g., tert-Butyl carbamate) has been reviewed and understood.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 1.
-
-
Handling the Compound:
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Container: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed waste disposal company. Do not pour down the drain.[2][7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be treated as chemical waste and disposed of accordingly.
Physical and Chemical Properties (Representative Data for tert-Butyl carbamate)
The following table summarizes the physical and chemical properties of tert-Butyl carbamate as a representative compound.
Table 2: Physical and Chemical Properties of tert-Butyl carbamate
| Property | Value |
| Appearance | Off-white solid[6][7] |
| Melting Point | 105 - 109 °C[6][7] |
| Solubility | Insoluble in water[7] |
| Stability | Stable under recommended storage conditions[6][7] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
